molecular formula C11H14N2O2 B1469091 1-(2-Methoxybenzoyl)azetidin-3-amine CAS No. 1341708-96-0

1-(2-Methoxybenzoyl)azetidin-3-amine

Cat. No.: B1469091
CAS No.: 1341708-96-0
M. Wt: 206.24 g/mol
InChI Key: WBPVAOGJHUKLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)azetidin-3-amine is a synthetically valuable azetidine derivative designed for research and development, particularly in medicinal chemistry. The compound features a 2-methoxybenzoyl group attached to a nitrogen atom of the strained four-membered azetidine ring, which is further functionalized with a primary amine at the 3-position. This amine group serves as a versatile handle for further chemical diversification, making this chemical a crucial building block for constructing more complex molecules. Azetidines are saturated heterocycles of significant interest in drug discovery due to their potential to improve the physicochemical and pharmacokinetic properties of lead compounds. The incorporation of azetidine motifs is a recognized strategy to fine-tune parameters such as molecular rigidity, solubility, and metabolic stability . Research indicates that azetidine-based scaffolds are actively explored for targeting the Central Nervous System (CNS), as they can be optimized to possess properties conducive to blood-brain barrier penetration . Furthermore, azetidine derivatives are present in compounds investigated for a range of biological activities, including as inhibitors of enzymes like α/β-hydrolase domain 6 (ABHD6) . The specific 2-methoxybenzoyl substitution pattern is analogous to several pharmacologically active structures. For instance, similar benzoyl-azetidine amines are documented as key intermediates in patented pharmaceutical compounds . This suggests that this compound holds significant value as a precursor in the synthesis of potential therapeutic agents. This product is provided for research purposes as a building block for library synthesis, scaffold diversification, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1341708-96-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)11(14)13-6-8(12)7-13/h2-5,8H,6-7,12H2,1H3

InChI Key

WBPVAOGJHUKLMA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Solubility Thermodynamics of Azetidin-3-Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vitro hit and a viable clinical candidate. High lipophilicity, poor aqueous solubility, and suboptimal metabolic clearance frequently plague flat, aromatic-heavy scaffolds. To circumvent these liabilities, the strategic incorporation of the azetidin-3-amine motif has emerged as a highly effective scaffold-hopping technique.

By replacing traditional six-membered heterocycles (such as piperazine or piperidine) with this strained four-membered ring, chemists can fundamentally alter the molecule's physicochemical landscape. This technical guide explores the causality behind the physicochemical shifts induced by azetidin-3-amine bioisosterism, details its thermodynamic solubility profile, and provides self-validating experimental workflows for rigorous laboratory assessment[1].

Structural Causality and Physicochemical Properties

The unique behavior of azetidin-3-amine derivatives is rooted in their distinct quantum mechanical and conformational properties. Unlike the unstrained chair conformation of piperidine, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[2].

The Hybridization and pKa Paradox

The parent azetidine is a strong base with a pKa of ~11.29, comparable to piperidine (11.22) and pyrrolidine (11.27)[2]. However, when substituted to form azetidin-3-amines, the basicity profile becomes highly tunable.

  • Causality: The high ring strain forces a compressed C-N-C bond angle. To accommodate this geometry, the sp³-hybridized nitrogen atom rehybridizes, increasing the p-character of the orbitals involved in the C-N bonds. Consequently, the s-character of the orbital containing the nitrogen lone pair increases. Because s-electrons are held closer to the nucleus, the lone pair becomes less exposed and less available for protonation, subtly reducing the basicity of the amine in heavily substituted or spirocyclic configurations[3].

Lipophilicity and Fsp³ Character

Incorporating an azetidin-3-amine core increases the fraction of sp³ carbons (Fsp³) while maintaining a low molecular weight and compact volume. This structural rigidity minimizes the entropic penalty upon target binding and generally lowers the partition coefficient (LogP) compared to larger saturated rings, driving better passive permeability and target selectivity[1].

Table 1: Comparative Physicochemical Data (Typical Scaffolds)
PropertyPiperazinePiperidineAzetidin-3-amineCausality / Impact
Ring Size 6-membered6-membered4-memberedDictates overall molecular volume and exit vectors.
Ring Strain ~0 kcal/mol~0 kcal/mol~25.4 kcal/molHigh strain alters N-hybridization and introduces metabolic liabilities[2].
Parent pKa 9.7311.2211.29Modulates ionization state at physiological pH (7.4)[2].
Lipophilicity (LogP) ModerateHighLow to ModerateAzetidines generally reduce LogP, improving hydration energy[4].
Conformation ChairChairPuckered / RigidRigid compact structure reduces the entropic penalty of binding.

Thermodynamic Solubility and Solvation Profile

Azetidin-3-amine derivatives frequently exhibit superior aqueous solubility compared to their morpholine or piperazine counterparts[4].

  • Thermodynamic Causality: Solubility is governed by the energy required to disrupt the solid-state crystal lattice versus the energy gained from solvent hydration. The compact, puckered geometry of azetidin-3-amines disrupts planar π-stacking and stable crystal lattice formations that typically plague flat aromatic systems. By lowering the lattice energy (often observable as a depressed melting point), the thermodynamic barrier to solvation is significantly reduced. Furthermore, the localized polarity of the primary/secondary amines enhances hydrogen bonding with water molecules[5].

Table 2: Predicted Solubility Profile of a Typical Azetidin-3-Amine Derivative
Solvent SystemExpected SolubilityMechanistic Rationale
Water (pH 7.4) Moderately SolubleAmine protonation at physiological pH drives ion-dipole interactions[6].
0.1 N HCl (pH 1.0) Highly SolubleComplete protonation of the azetidine and primary amine nitrogens.
DMSO Highly Soluble (>10 mg/mL)Excellent solvation by aprotic polar solvents; ideal for in vitro stock solutions[6].
Ethanol Sparingly SolubleLimited disruption of the crystal lattice by protic organic solvents.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or physical rationale to prevent false-positive data.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the true thermodynamic solubility of the derivative to predict in vivo absorption parameters[5]. Self-Validating Mechanism: Pre- and post-assay pH measurements ensure the dissolved compound has not shifted the buffer capacity, which would invalidate the solubility reading.

  • Saturation Preparation: Add an excess amount of the azetidin-3-amine derivative (e.g., 5-10 mg) to a 2 mL glass HPLC vial.

    • Causality: An excess of solid ensures the solution reaches thermodynamic saturation (equilibrium) rather than merely measuring kinetic dissolution rates.

  • Incubation: Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Seal and incubate on an orbital shaker at 37°C for 48 hours.

    • Causality: 48 hours is strictly required to overcome the activation energy of crystal lattice dissociation and reach a steady state.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is preferred over syringe filtration. Highly polar amines often non-specifically bind to filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified solubility.

  • Quantification & Validation: Dilute the supernatant into the linear range of a pre-validated HPLC-UV method. Measure the pH of the remaining supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the assay must be repeated with a stronger buffer system.

Protocol 2: Acid-Catalyzed Ring-Opening Stability Assessment

Objective: Assess the susceptibility of the strained azetidine ring to intramolecular ring-opening decomposition[7]. Self-Validating Mechanism: Parallel incubation of an acyclic reference amide alongside LC-MS/MS monitoring for the specific +18 Da mass adduct indicative of hydrolytic ring-opening.

  • Preparation: Dissolve the compound in 0.1 N HCl (pH ~1.0) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C, taking aliquots at 0, 1, 2, 4, and 24 hours.

    • Causality: At low pH, protonation of the azetidine nitrogen drastically increases its leaving-group ability. If the molecule contains a neighboring nucleophile (e.g., an amide carbonyl), it can attack the strained ring, catalyzing an intramolecular ring-opening decomposition[7].

  • Quenching & Analysis: Quench aliquots in cold acetonitrile. Analyze via LC-MS/MS, tracking both the disappearance of the parent mass and the appearance of the ring-opened degradation product.

Mechanistic & Workflow Visualizations

Below are the logical architectures defining the bioisosteric replacement strategy and the physicochemical profiling workflow.

Bioisostere Piperazine Traditional Scaffold (e.g., Piperazine/Piperidine) Azetidine Azetidin-3-amine Bioisostere (High Ring Strain: ~25.4 kcal/mol) Piperazine->Azetidine Bioisosteric Replacement Prop1 Increased Fsp3 Character & Reduced MW Azetidine->Prop1 Prop2 Altered Exit Vectors & Compact Conformation Azetidine->Prop2 Prop3 Modulated pKa (Increased s-character of N lone pair) Azetidine->Prop3 Outcome Enhanced Aqueous Solubility & Target Affinity Prop1->Outcome Prop2->Outcome Prop3->Outcome

Mechanistic impact of replacing traditional six-membered heterocycles with azetidin-3-amine.

Workflow Start Compound Synthesis (Azetidin-3-amine core) PhysChem Physicochemical Profiling (pKa, LogD, Fsp3) Start->PhysChem Solubility Thermodynamic Solubility (Shake-Flask Method) PhysChem->Solubility Stability Metabolic & Chemical Stability (Ring-opening assays) PhysChem->Stability Decision Lead Optimization Go/No-Go Solubility->Decision Stability->Decision

Workflow for the physicochemical and stability profiling of azetidine derivatives.

Conclusion

The azetidin-3-amine scaffold is far more than a simple structural novelty; it is a powerful, rationally applied tool for modulating the physicochemical properties of drug candidates. By understanding the quantum mechanical causality behind its pKa shifts and the thermodynamic principles driving its enhanced solubility, drug development professionals can systematically design molecules that overcome the traditional ADME liabilities of larger saturated heterocycles. However, this must be balanced against rigorous stability testing to ensure the inherent ring strain does not translate into metabolic or chemical degradation.

References

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Unlocking the Therapeutic Promise of 1-(2-Methoxybenzoyl)azetidin-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and optimized pharmacokinetic profiles is a paramount objective. The strategic design of new molecular architectures often involves the hybridization of well-established pharmacophores with moieties known to confer desirable biological activities. This guide delves into the therapeutic potential of a promising, yet underexplored molecule: 1-(2-Methoxybenzoyl)azetidin-3-amine .

This compound represents a thoughtful convergence of two key structural features: the azetidine ring and the 2-methoxybenzoyl group . The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can enhance pharmacokinetic properties such as solubility and metabolic stability, while providing a three-dimensional framework for precise interactions with biological targets.[1] Several FDA-approved drugs, including the antihypertensive azelnidipine and the anticancer agent cobimetinib, incorporate the azetidine motif, underscoring its clinical significance.[1]

The 2-methoxybenzoyl moiety , on the other hand, is a recognized bioactive component found in a variety of compounds with demonstrated therapeutic activities. It is a key intermediate in the synthesis of antivirals, antibacterials, and antitumor agents.[2] The methoxy group, in particular, can play a crucial role in modulating intermolecular interactions and fine-tuning the electronic properties of a molecule.[3]

This technical guide will, therefore, explore the hypothesized therapeutic potential of this compound, drawing upon the established properties of its constituent parts. We will propose potential mechanisms of action, outline detailed experimental protocols for its synthesis and comprehensive biological evaluation, and provide a framework for its advancement through the drug discovery pipeline.

Hypothesized Therapeutic Potential and Target Pathways

Based on the known pharmacological profiles of azetidine derivatives and compounds containing the 2-methoxybenzoyl group, we hypothesize that this compound holds significant potential in several therapeutic areas, primarily:

  • Central Nervous System (CNS) Disorders: Azetidine derivatives have shown promise as CNS modulators.[1] The rigid azetidine core can serve as a scaffold for presenting the 2-methoxybenzoyl group to various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, potentially leading to novel treatments for neurological and psychiatric conditions.

  • Oncology: The 2-methoxybenzoyl moiety is a component of compounds known to inhibit tubulin polymerization, a validated anticancer strategy.[4][5] The combination with the azetidine ring could lead to a novel class of microtubule-targeting agents with improved drug-like properties.

  • Infectious Diseases: Both azetidine derivatives and 2-methoxybenzoyl compounds have been reported to possess antibacterial and antiviral activities.[1][2] Their combination in a single molecule could result in synergistic or novel antimicrobial effects.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on our hypothesis.

Hypothesized Signaling Pathways cluster_cns Central Nervous System Modulation cluster_oncology Oncology cluster_antimicrobial Antimicrobial Activity GPCRs GPCRs Neurotransmission Altered Neurotransmission GPCRs->Neurotransmission IonChannels Ion Channels IonChannels->Neurotransmission Tubulin Tubulin Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis BacterialCellWall Bacterial Cell Wall Synthesis Inhibition Inhibition BacterialCellWall->Inhibition ViralReplication Viral Replication ViralReplication->Inhibition Compound This compound Compound->GPCRs Compound->IonChannels Compound->Tubulin Compound->BacterialCellWall Compound->ViralReplication

Caption: Hypothesized molecular targets and pathways for this compound.

Synthetic Strategy and Characterization

The synthesis of this compound can be achieved through a straightforward and scalable synthetic route. The proposed methodology leverages commercially available starting materials and well-established chemical transformations.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of Azetidin-3-amine

  • To a solution of azetidin-3-amine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl azetidin-3-ylcarbamate.

Step 2: Acylation with 2-Methoxybenzoyl Chloride

  • Dissolve tert-butyl azetidin-3-ylcarbamate in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add a solution of 2-methoxybenzoyl chloride in the same solvent.[2][6][7][8][9]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated product.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-acylated intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, into an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

The following diagram outlines the synthetic workflow.

Synthetic Workflow Start Azetidin-3-amine dihydrochloride BocProtection N-Boc Protection (Boc)₂O, Base Start->BocProtection Acylation Acylation 2-Methoxybenzoyl chloride, Base BocProtection->Acylation Deprotection Boc Deprotection Acid Acylation->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

In Vitro Evaluation: A Multi-pronged Approach to Target Validation

A comprehensive in vitro evaluation is critical to elucidate the biological activity and mechanism of action of this compound. The following protocols outline key assays for assessing its potential as a CNS modulator, anticancer agent, and antimicrobial compound.

CNS Target Engagement Assays

Protocol: Radioligand Binding Assays for GPCRs and Transporters

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target human GPCRs (e.g., dopamine, serotonin, or adrenergic receptors) or monoamine transporters (e.g., DAT, SERT, NET).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the target and varying concentrations of this compound.

  • Incubation and Filtration: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Anticancer Activity Assays

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., breast, lung, colon cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and magnesium chloride), and varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ for inhibition.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetic and Toxicological Profiling (ADME/Tox)

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a drug candidate is crucial for its successful development.

Parameter In Vitro Assay Rationale
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the aqueous solubility, which impacts absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayPredicts intestinal absorption and blood-brain barrier penetration.
Metabolic Stability Liver Microsomal Stability Assay or Hepatocyte Stability AssayAssesses the rate of metabolism by liver enzymes, which influences the drug's half-life.
CYP450 Inhibition Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes)Evaluates the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the extent of binding to plasma proteins, which affects the free drug concentration.
Cytotoxicity Cytotoxicity assays in non-cancerous cell lines (e.g., hepatocytes, renal cells)Provides an early indication of potential organ toxicity.
hERG Inhibition Patch-clamp electrophysiology or binding assayAssesses the risk of cardiac arrhythmia.

In Vivo Efficacy Evaluation

Following promising in vitro and ADME/Tox profiles, the therapeutic efficacy of this compound should be evaluated in relevant animal models.

CNS Disorders

For potential CNS applications, rodent models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze), or cognitive impairment (e.g., Morris water maze) can be employed.

Oncology

In oncology, the in vivo efficacy can be assessed using xenograft models where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition following treatment with the compound would be the primary endpoint.

Infectious Diseases

For antimicrobial activity, infection models in mice can be utilized. The ability of the compound to reduce the bacterial or fungal burden in target organs or improve survival rates would be key efficacy measures.

The following diagram illustrates a generalized in vivo efficacy study workflow.

In Vivo Efficacy Workflow AnimalModel Selection of Appropriate Animal Model Dosing Dose Range Finding and Administration AnimalModel->Dosing Monitoring Monitoring of Disease Progression Dosing->Monitoring Endpoint Primary and Secondary Endpoint Analysis Monitoring->Endpoint PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Endpoint->PKPD

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established medicinal chemistry principles. The strategic fusion of the pharmacokinetically favorable azetidine scaffold with the biologically active 2-methoxybenzoyl moiety provides a strong rationale for its investigation as a novel therapeutic agent. The hypothesized potential in CNS disorders, oncology, and infectious diseases warrants a thorough and systematic evaluation following the experimental roadmap outlined in this guide.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Further derivatization of both the azetidine ring and the benzoyl moiety could lead to the identification of lead compounds with superior pharmacological profiles. Ultimately, the data-driven progression of this compound and its analogs through the drug discovery pipeline holds the promise of delivering novel and effective therapies for a range of unmet medical needs.

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Molecular weight and formula verification for 1-(2-Methoxybenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identity Profile

This monograph serves as the definitive technical guide for the verification of 1-(2-Methoxybenzoyl)azetidin-3-amine . This compound represents a specialized pharmacophore scaffold, often utilized in fragment-based drug discovery (FBDD) due to the rigid azetidine core which orients the primary amine vectorally.

The verification of this compound presents unique challenges due to the rotational isomerism (rotamers) of the amide bond and the potential for ring-opening under harsh acidic conditions. The following data establishes the "Gold Standard" identity profile against which experimental data must be validated.

Identity Constants Table
PropertyValueNotes
IUPAC Name (3-aminoazetidin-1-yl)(2-methoxyphenyl)methanone
Molecular Formula

Confirmed
Molecular Weight 206.24 g/mol Average Mass
Monoisotopic Mass 206.1055 Da For HRMS extraction (

)
SMILES COc1ccccc1C(=O)N2CC(N)C2
Appearance White to off-white solidHygroscopic as HCl/TFA salt
Solubility DMSO, Methanol, Water (pH dependent)Poor solubility in non-polar ether/heptane

Theoretical Derivation & Synthesis Context

To validate the molecular weight, we must understand the atomic constitution derived from its synthesis. This compound is typically generated via an amide coupling between 2-methoxybenzoic acid and tert-butyl azetidin-3-ylcarbamate , followed by acid-mediated deprotection.

Atomic Accounting
  • Azetidine Core (

    
    ):  The ring contributes 3 carbons and the nitrogen at position 1. The amine at position 3 adds the second nitrogen.
    
  • 2-Methoxybenzoyl Moiety (

    
    ):  The 2-methoxybenzoic acid fragment loses an -OH during amide coupling, while the azetidine loses a proton.
    
  • Net Formula:

    
    .
    

Critical Consideration (Salt Forms): If this compound was isolated via TFA deprotection without a free-basing step, the bulk material will have a molecular weight of 320.26 g/mol (


 for TFA). You must determine the salt state (Free Base vs. HCl vs. TFA) via 

NMR or elemental analysis before using it in stoichiometry.

Analytical Verification Protocols

Protocol A: High-Resolution LC-MS (Identity)

Objective: Confirm the monoisotopic mass and purity profile. Instrument: Q-TOF or Orbitrap coupled with UPLC.

Methodology:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile + 0.1% FA.

  • Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7 µm), maintained at 40°C to reduce backpressure from the rigid bicyclic-like nature of the analytes.

  • Gradient: 5% B to 95% B over 3 minutes. The polar amine will elute early; ensure the void volume is diverted to waste to prevent salt contamination of the source.

Data Interpretation:

  • Primary Signal: Look for the Protonated Molecular Ion

    
    .
    
    • Expected m/z: 207.1128.

    • Acceptance Criteria:

      
       ppm mass error.
      
  • Fragmentation Pattern (MS/MS):

    • m/z ~135.04: Loss of the azetidin-3-amine fragment (cleavage of amide bond), leaving the 2-methoxybenzoyl cation

      
      .
      
    • m/z ~190.08: Loss of

      
       (characteristic of primary amines), though less common in cyclic secondary amides.
      
Protocol B: Nuclear Magnetic Resonance (Structure)

Objective: Verify the regiochemistry and assess rotameric populations. Solvent: DMSO-


 is mandatory. Chloroform-

often leads to broad peaks due to slow amide rotation and poor solubility of the salt forms.

Analysis of Rotamers: The amide bond connecting the bulky 2-methoxyphenyl group and the azetidine ring possesses significant double-bond character (


). This restricts rotation, often resulting in two distinct sets of signals  in the 

NMR spectrum at room temperature (approx. 2:1 ratio).

Key Assignments (DMSO-


): 
  • Aromatic Region (6.9 – 7.4 ppm): 4 protons. Look for the multiplet pattern characteristic of ortho-substitution.

  • Methoxy Group (3.7 – 3.8 ppm): A sharp singlet (3H). If rotamers are present, you may see two singlets very close together.

  • Azetidine Ring (3.5 – 4.5 ppm): These protons are magnetically non-equivalent due to the ring puckering and the chiral axis created by the amide.

    • Expect complex multiplets corresponding to the

      
       and 
      
      
      
      protons.
    • The

      
       proton (germinal to the amine) will be a quintet-like multiplet around 3.8 ppm.
      
  • Amine (

    
    ):  Broad singlet, chemical shift is concentration-dependent (usually 1.5 – 3.0 ppm) unless it is a salt (ammonium 
    
    
    
    ), which appears as a broad singlet at 8.0+ ppm.

Visualization of Workflows

Diagram 1: Synthesis & QC Verification Logic

This flowchart illustrates the critical path from raw materials to validated building block, highlighting the decision nodes for salt correction.

G Start Start: Raw Materials Step1 Amide Coupling (2-Methoxybenzoic acid + N-Boc-azetidin-3-amine) Start->Step1 Step2 Deprotection (TFA or HCl) Step1->Step2 Crude Crude Salt Form (MW ~320 or ~242) Step2->Crude Decision Free Base Required? Crude->Decision FreeBase Neutralization (Basic Resin/Extraction) Target MW: 206.24 Decision->FreeBase Yes (Assay Sensitive) QC QC Verification (LCMS + NMR) Decision->QC No (Use as Salt) FreeBase->QC Result Validated Compound Ready for Assay QC->Result Purity > 95%

Caption: Workflow for the synthesis and analytical validation of the azetidine scaffold, distinguishing between salt and free-base pathways.

Diagram 2: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is crucial for confirming that the benzoyl group is attached to the ring nitrogen, not the primary amine.

MS Parent Parent Ion [M+H]+ m/z 207.11 Frag1 Acylium Ion [C8H7O2]+ m/z ~135.04 Parent->Frag1 Amide Bond Cleavage Frag3 Ammonia Loss [M+H - NH3]+ m/z ~190.08 Parent->Frag3 Deamination Frag2 Azetidine Ring Loss (Neutral Loss) Frag1->Frag2 Secondary decay

Caption: Predicted ESI+ fragmentation pathway. The presence of m/z 135 confirms the 2-methoxybenzoyl substructure.

Troubleshooting & Impurity Profiling

If the molecular weight or formula does not align during verification, investigate the following common synthetic pitfalls:

  • Regioisomer Contamination:

    • Issue: Acylation occurring on the primary amine instead of the ring nitrogen.

    • Detection: This occurs if the starting material was 3-aminoazetidine (unprotected). The mass will be identical (206.24), but the NMR pattern for the azetidine ring protons will shift significantly upfield due to the lack of the electron-withdrawing amide on the ring nitrogen.

  • Incomplete Deprotection:

    • Issue: Presence of the tert-butyl carbamate.[1]

    • Detection: LC-MS will show a mass of 306.36 (

      
       Da). NMR will show a massive singlet at 1.44 ppm (9H).
      
  • Ring Opening:

    • Issue: Azetidines are strained.[2][3][4] Strong acid and heat can hydrolyze the ring to a linear propanamine derivative.

    • Detection: Mass is

      
       Da (Water addition).
      

References

  • PubChem Compound Summary. Azetidin-3-amine derivatives and physiochemical properties. National Library of Medicine. [Link]

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Drug Discovery. Molecules.[5][1][2][3][4][6][7][8][9][10] (General reference for amide coupling standards). [Link][10]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (Standard for purity thresholds). [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Four-Membered Ring

Historically viewed as synthetic curiosities due to their inherent ring strain, azetidines have rapidly ascended to the status of "privileged scaffolds" in modern drug discovery [1]. As a Senior Application Scientist navigating the industry's transition from flat, sp2-hybridized molecules to sp3-rich, three-dimensional frameworks, I frequently advocate for the incorporation of the azetidine ring during lead optimization.

Azetidines offer a structural "Goldilocks" solution: they are more conformationally restricted than pyrrolidines, yet significantly more stable than highly strained aziridines. This precise spatial pre-organization minimizes the entropic penalty upon target binding, translating directly to enhanced receptor affinity and selectivity [2].

Physicochemical and Pharmacokinetic Causality

Why substitute a traditional piperidine or pyrrolidine with an azetidine? The causality lies in the fundamental physicochemical shifts induced by the compact four-membered ring. When we engineer an azetidine into a drug candidate, we are actively manipulating three core parameters:

  • Lipophilicity & Molecular Weight: By reducing the carbon count relative to larger rings, azetidines lower the overall molecular weight and lipophilicity (LogP). In fragment-based drug design, this reduction directly correlates with improved aqueous solubility and minimized off-target lipophilic toxicity [3].

  • Basicity (pKa) Modulation: The altered s-character of the nitrogen lone pair within the strained ring typically lowers the basicity compared to acyclic amines or larger heterocycles. Lowering basicity is a proven strategy to enhance membrane permeability and reduce hERG channel liability.

  • Metabolic Stability: Cytochrome P450 enzymes frequently target the C-H bonds adjacent to nitrogen atoms in saturated rings. By utilizing an azetidine, we eliminate susceptible C-H sites found in larger rings, frequently resulting in superior resistance to oxidative metabolism [4].

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycles
FeaturePiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)
Ring Strain (kcal/mol) ~0.0~6.0~25.4
Conformational Flexibility HighModerateLow (Rigid, puckered)
Relative Lipophilicity HighMediumLow
Metabolic Liability High (Multiple C-H sites)MediumLow
Exit Vector Angle ~109°~105°~90° (Unique 3D space)

FDA-Approved Therapeutics Leveraging Azetidines

The theoretical advantages of azetidines are validated by their successful incorporation into several FDA-approved drugs. In these molecules, the azetidine is not a passive linker but a critical pharmacophore driver that dictates the molecule's efficacy.

Table 2: Key FDA-Approved Azetidine-Containing Drugs
Drug (Brand)TargetTherapeutic AreaRole of Azetidine Scaffold
Baricitinib (Olumiant)JAK1 / JAK2Rheumatoid ArthritisEnhances binding affinity via rigid spatial orientation; improves metabolic stability.
Cobimetinib (Cotellic)MEK1 / MEK2Melanoma (BRAF-mutated)Restricts conformation to fit the allosteric pocket; lowers basicity.
Azelnidipine (Calblock)L-type Ca2+ ChannelHypertensionIncreases target residency time; provides unique exit vectors for bulky substituents.
Delafloxacin (Baxdela)Bacterial TopoisomeraseBacterial InfectionsEnhances potency in acidic environments; improves cellular penetration.

To understand how these structural modifications translate to biological activity, consider the mechanism of action of Baricitinib in the JAK-STAT signaling pathway. The azetidine motif ensures the molecule perfectly occupies the ATP-binding pocket of JAK1/2, preventing the phosphorylation cascade that leads to inflammation.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK Inhibits pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Caption: Mechanism of Action: Baricitinib inhibiting the JAK-STAT signaling pathway.

Synthetic Methodologies: Overcoming Ring Strain

Synthesizing azetidines requires carefully calibrated conditions. The ~25.4 kcal/mol ring strain makes the ring susceptible to opening via nucleophilic attack or decomposition under harsh acidic conditions. As an application scientist, I emphasize that successful cyclization depends on the delicate balance between leaving group efficiency and base strength [6].

The most robust approach for accessing functionalized azetidines in medicinal chemistry is the intramolecular cyclization of γ-amino alcohols or their derivatives.

Protocol: Synthesis of N-Aryl-2-cyanoazetidines via Intramolecular Cyclization

Self-Validating Rationale: This one-pot mesylation/cyclization protocol avoids the isolation of unstable intermediates. We use methanesulfonyl chloride (MsCl) to create a highly efficient leaving group. Triethylamine (TEA) is used for the initial mesylation, but a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) must be introduced to force the kinetically disfavored 4-exo-tet cyclization, overcoming the steric and strain barriers.

Step-by-Step Methodology:

  • Precursor Preparation (N-Cyanomethylation):

    • Dissolve the N-arylated γ-amino alcohol (1.0 equiv) in anhydrous acetonitrile at a high dilution (0.05 M).

    • Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

    • Add potassium carbonate (K₂CO₃, 2.0 equiv) and bromoacetonitrile (1.2 equiv).

    • Stir at room temperature until complete conversion is observed via LC-MS (typically 4-6 hours). Purify via silica gel chromatography.

  • Mesylation of the Hydroxyl Group:

    • Dissolve the purified N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

    • Add triethylamine (TEA, 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

    • Validation Check: Stir for 30 minutes at 0 °C. TLC must confirm the complete disappearance of the starting material, indicating successful mesylate formation.

  • Base-Induced Ring Closure:

    • Without isolating the mesylate, add DBU (1.5 equiv) directly to the reaction mixture and allow it to warm to room temperature.

    • Causality: DBU provides the necessary thermodynamic push to drive the strained ring closure without acting as a competing nucleophile that could open the newly formed ring.

    • Stir for 12 hours.

  • Quenching and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize remaining acid/base.

    • Extract with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash chromatography.

    • Causality: Use neutralized silica gel (pre-treated with 1% TEA) to prevent acid-catalyzed ring opening of the strained azetidine product.

Azetidine_Synthesis Start γ-Amino Alcohol Step1 N-Cyanomethylation (Bromoacetonitrile, K2CO3) Start->Step1 Step2 Mesylation (MsCl, TEA, 0°C) Step1->Step2 Purified Intermediate Step3 Ring Closure (DBU, RT) Step2->Step3 One-pot Purification Neutral Silica Chromatography Step3->Purification Quench & Extract Product N-Aryl-2-cyanoazetidine Purification->Product

Caption: Experimental workflow for synthesizing N-aryl-2-cyanoazetidines via cyclization.

Future Directions: Expanding Chemical Space

Recent advances in photoredox catalysis and strain-release functionalization of 1-azabicyclobutanes (ABBs) are unlocking unprecedented access to complex, stereodefined azetidines. Furthermore, the development of azetidine sulfonyl fluorides (ASFs) has opened new avenues in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [5]. This enables the rapid generation of highly functionalized libraries for fragment-based drug discovery (FBDD) and targeted protein degraders (PROTACs). The azetidine scaffold is no longer just a bioisostere; it is a foundational pillar of next-generation chemical biology.

References

  • Benchchem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.1

  • Taylor & Francis / PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.2

  • PharmaBlock. Azetidines in Drug Discovery.3

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.4

  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.5

  • Benchchem. Technical Support Center: Azetidine Synthesis Protocols.6

Sources

Pharmacophore Modeling of Methoxybenzoyl-Substituted Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxybenzoyl-substituted amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in tubulin polymerization inhibitors (targeting the colchicine binding site), 5-HT4 receptor agonists, and adenosine receptor antagonists. Its pharmacological versatility stems from the electronic modulation of the benzoyl ring by the methoxy group and the hydrogen-bonding capability of the amide/amine linker.

This guide provides a rigorous technical workflow for generating pharmacophore models for this class of compounds. It moves beyond standard "black-box" modeling to address specific challenges: the rotational flexibility of the amide bond, the impact of ortho-methoxy intramolecular hydrogen bonding (IMHB) on bio-active conformations, and the precise definition of steric features.

Structural Significance & Mechanistic Grounding

Effective modeling requires understanding the underlying physical chemistry of the ligand-target interaction.

The "Ortho-Methoxy" Effect

In 2-methoxybenzoyl derivatives, a critical intramolecular hydrogen bond (IMHB) often forms between the amide nitrogen proton and the ether oxygen of the methoxy group.

  • Conformational Lock: This IMHB (

    
    ) creates a pseudo-six-membered ring, locking the molecule into a planar conformation.
    
  • Thermodynamic Consequence: This reduces the entropic penalty upon binding. Standard conformer generation algorithms (e.g., those using strictly MMFF94 without specific constraints) may miss this low-energy state if the dielectric constant is set too high (mimicking water), potentially destabilizing the IMHB.

  • Modeling Directive: When modeling ortho-substituted analogs, you must validate that your conformer pool includes these planar, IMHB-stabilized states.

Pharmacophoric Features

For methoxybenzoyl-amines, the pharmacophore is typically defined by four core features:

  • Hydrogen Bond Acceptor (HBA): The methoxy oxygen (unless engaged in IMHB) and the carbonyl oxygen.

  • Hydrogen Bond Donor (HBD): The amide NH (critical for backbone interactions).

  • Hydrophobic/Ring Aromatic (RA): The phenyl ring, often engaging in

    
     stacking (e.g., with Phe residues in the target).
    
  • Excluded Volume: The steric bulk of the methoxy group, which can induce selectivity (e.g., fitting into the hydrophobic pocket of

    
    -tubulin).
    

Experimental Protocol: Step-by-Step Modeling

This protocol assumes the use of standard molecular modeling suites (e.g., BIOVIA Discovery Studio, MOE, or Schrödinger Phase), but the methodology is software-agnostic.

Phase 1: Dataset Curation & Preparation

Objective: Create a high-quality training set with a wide range of bioactivity (at least 4 orders of magnitude).

  • Select Ligands: Curate 20–30 diverse methoxybenzoyl-substituted amines.

  • Activity Binning:

    • Active:

      
      
      
    • Moderately Active:

      
      
      
    • Inactive:

      
      
      
  • Stereochemistry: Manually correct protonation states at pH 7.4. For the amide nitrogen, ensure the trans isomer is the starting point unless steric hindrance dictates otherwise.

Phase 2: Conformational Analysis (The Critical Step)

Causality: The flexibility of the amine linker allows the molecule to adopt "V-shaped" or "linear" topologies. The bio-active conformation is rarely the global minimum in vacuum.

  • Method: Mixed-mode Monte Carlo/Systematic Search.

  • Energy Window: Set to 20 kcal/mol (higher than standard 10 kcal/mol) to capture high-energy bio-active states.

  • Constraint: If modeling ortho-methoxy analogs, perform a specific sub-search to identify the planar IMHB conformer.

Phase 3: Alignment & Feature Extraction

Method: Common Feature Pharmacophore Generation (HipHop/HypoGen algorithms).

  • Feature Mapping:

    • Map HBA to the methoxy oxygen and carbonyl oxygen.

    • Map HBD to the amide nitrogen.

    • Map Ring Aromatic to the benzoyl ring.

  • Alignment: Use a "flexible" alignment method. Do not use rigid alignment unless you have a co-crystal structure.

  • Hypothesis Generation: Generate 10 hypotheses. Select the top-ranked model based on the cost function (difference between "Null Cost" and "Total Cost" should be > 60 bits).

Phase 4: Validation Strategy

A model is only as good as its predictive power. Use the following self-validating metrics:

MetricThreshold / StandardPurpose
Fisher Randomization 95% or 99% ConfidenceEnsures the correlation is not random chance.
RMSD

Measures fit of training set to the model.
Test Set Correlation (

)

Validates predictive ability on external compounds.[1][2]
Enrichment Factor (EF)

(at 1%)
Ability to pick actives from a decoy database.

Case Study: Tubulin Polymerization Inhibitors

Context: Methoxybenzoyl-aryl amines are classic inhibitors of the Colchicine Binding Site (CBS) on


-tubulin.
  • Target Interaction: The trimethoxy-benzoyl moiety typically mimics the A-ring of colchicine.

  • Key Residues: The methoxy groups act as HBAs to Cys241 and Val181 . The aromatic ring engages in hydrophobic interactions with Leu248 .

  • Protocol Application:

    • Decoy Set: Generated using the DUD-E (Directory of Useful Decoys) methodology, matching physicochemical properties (MW, LogP) but differing in topology.

    • Screening: The pharmacophore model (3 HBA, 1 HBD, 1 Hydrophobic) was used to screen the ZINC database.

    • Result: Identification of novel indole-based methoxybenzoyl derivatives with

      
       values in the low nanomolar range.
      

Visualization of the Workflow

The following diagram illustrates the integrated workflow, emphasizing the feedback loop between conformer generation and validation.

PharmacophoreWorkflow cluster_Modeling Pharmacophore Generation Dataset Dataset Curation (Methoxybenzoyl Amines) StructurePrep Structure Preparation (Protonation pH 7.4) Dataset->StructurePrep ConformerGen Conformer Generation (Monte Carlo + IMHB Check) StructurePrep->ConformerGen 3D Coordinates FeatureMap Feature Mapping (HBA, HBD, Ring Arom) ConformerGen->FeatureMap Conformational Ensemble Alignment Molecular Alignment (HypoGen/HipHop) FeatureMap->Alignment Hypothesis Hypothesis Selection (Cost Analysis) Alignment->Hypothesis Validation Validation (Decoys, ROC, Fisher) Hypothesis->Validation Validation->ConformerGen Failed (RMSD > 1.5) Screening Virtual Screening (ZINC/Specs DB) Validation->Screening Passed (EF > 10)

Figure 1: End-to-end workflow for pharmacophore modeling, highlighting the iterative validation loop (dotted red line) required if statistical metrics fail.

References

  • Caron, G., et al. (2019).[3] "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[3][4] Medicinal Research Reviews. Link

  • Lu, Y., et al. (2014). "Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking." Acta Pharmacologica Sinica. Link

  • Kuthyala, A., et al. (2022). "Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists." Molecular Diversity. Link

  • Wermuth, C.G. (Ed.). (2011).[5] The Practice of Medicinal Chemistry. Academic Press. (Standard text for bioisosterism and privileged structures).

  • Guner, O.F. (2000). Pharmacophore Perception, Development, and Use in Drug Design. IUL Biotechnology Series.

Sources

Deconvoluting the Mechanism: A Senior Application Scientist's Guide to Identifying Biological Targets for Azetidin-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional geometry that can enhance metabolic stability, solubility, and target engagement.[1][2] Specifically, azetidin-3-amine derivatives have emerged as a versatile class of compounds with demonstrated activity in diverse therapeutic areas, from central nervous system disorders to oncology.[3][4][5] However, the full potential of these novel chemical entities can only be realized through a precise understanding of their molecular mechanism of action, which begins with the unequivocal identification of their biological target(s). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complex process of small-molecule target identification. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal approaches—from unbiased proteome-wide screens to hypothesis-driven validation—to build a robust and compelling case for a drug-target interaction.

The Strategic Funnel: An Overview of the Target Identification Workflow

The journey from a bioactive compound to a validated drug target is not a linear path but rather a process of iterative refinement. We conceptualize this as a "Target Identification Funnel," a multi-stage workflow designed to systematically narrow down the vast number of potential protein interactors to a handful of high-confidence candidates. The process begins with broad, unbiased methods to generate initial hypotheses and progresses to highly specific assays to validate these findings. This strategic approach mitigates the risk of pursuing false positives and builds a strong, evidence-based foundation for advancing a drug development program.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation (Unbiased) cluster_1 Phase 2: Hypothesis Testing & Prioritization cluster_2 Phase 3: Target Validation (Orthogonal) cluster_3 Phase 4: Preclinical Confirmation pheno Phenotypic Screening candidates Candidate Target List (Primary Hits) pheno->candidates Identifies Biological Effect abpp Activity-Based Protein Profiling (ABPP) abpp->candidates Identifies Active Proteins affinity Affinity Chromatography-MS affinity->candidates Identifies Binding Partners lipms LiP-MS lipms->candidates Identifies Structural Changes upon Binding computational Computational Prediction computational->candidates Predicts & Ranks Potential Binders biochem Biochemical Assays (Enzyme Kinetics, Binding) candidates->biochem Confirm Direct Interaction cellbased Cell-Based Assays (Target Engagement, Knockdown) biochem->cellbased Confirm Cellular Relevance biophys Biophysical Assays (SPR, ITC, DSF) cellbased->biophys Quantify Binding Affinity validated Validated Target biophys->validated invivo In Vivo Model Testing validated->invivo

Caption: The Target Identification Funnel Workflow.

Part I: Unbiased, Proteome-Wide Identification Strategies

For novel azetidin-3-amine derivatives emerging from phenotypic screens, where the target is unknown, unbiased approaches are paramount. These methods interrogate the compound's interactions across the entire proteome without prior assumptions.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique remains a cornerstone of target identification.[6][7] The core principle involves "fishing" for binding partners from a complex protein mixture (e.g., cell lysate) using a "bait" molecule.

Causality Behind the Choice: AC-MS is chosen when a direct physical interaction is hypothesized as the primary mechanism of action. It is particularly effective for identifying targets with stable, non-covalent binding. The key to a successful experiment lies in the design of the affinity probe. A linker must be attached to the azetidine derivative at a position that structure-activity relationship (SAR) studies have shown to be non-essential for its biological activity.[6]

Affinity_Chromatography cluster_workflow Affinity Chromatography Workflow step1 Step 1: Probe Synthesis Azetidine derivative is immobilized onto a solid support (e.g., agarose beads) via a linker. step2 Step 2: Incubation The affinity matrix ('bait') is incubated with cell lysate containing the proteome. step1->step2 step3 Step 3: Washing Non-specific binders are washed away, leaving target proteins bound to the probe. step2->step3 step4 Step 4: Elution Specific binders are eluted by changing buffer conditions or using a competitor. step3->step4 step5 Step 5: Analysis Eluted proteins are identified by LC-MS/MS. step4->step5

Caption: The Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Self-Validating System: A critical control is the competition experiment. The lysate is pre-incubated with an excess of the free, unmodified azetidine derivative before being applied to the affinity matrix. True targets will be sequestered by the free compound and will not bind to the matrix, resulting in their depletion in the final MS analysis compared to the non-competed sample. This step is essential to distinguish specific interactors from proteins that non-specifically bind to the matrix or linker.[8]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology that utilizes small-molecule probes to assess the functional state of enzymes in complex biological systems.[9][10] Unlike AC-MS, which identifies binders, ABPP identifies proteins that are catalytically active and can react with a probe.[11]

Causality Behind the Choice: ABPP is the method of choice when the azetidine derivative is suspected of acting as an enzyme inhibitor, particularly one that forms a covalent bond. The most common application for target deconvolution is the competitive ABPP format. Here, the proteome is pre-treated with the azetidine derivative before the addition of a broad-spectrum, reporter-tagged activity-based probe (ABP).

Competitive_ABPP cluster_workflow Competitive ABPP Workflow start Cell Lysate (Proteome) split start->split control Control Sample Incubate with vehicle (e.g., DMSO). split->control Path A treated Treated Sample Incubate with Azetidine Derivative. split->treated Path B probe Add Broad-Spectrum Activity-Based Probe (ABP) to both samples. control->probe treated->probe analysis Combine, Digest, and Analyze by Quantitative LC-MS/MS probe->analysis result {Result|Target protein shows reduced ABP labeling in the treated sample, indicating engagement by the azetidine derivative.} analysis->result

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Self-Validating System: The quantitative nature of modern mass spectrometry is key. By using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Culture), the control and treated proteomes can be mixed and analyzed together.[12][13] A true target will show a significant and dose-dependent decrease in probe labeling in the treated sample compared to the control. This provides a quantitative readout of target engagement directly in a complex biological matrix.

Emerging & Orthogonal Proteome-Wide Methods

To increase confidence, it is wise to employ multiple, mechanistically distinct methods.

MethodPrincipleIdeal Use Case for Azetidin-3-AminesKey Advantage
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a target protein, making it resistant to protease digestion.[6][14]Identifying non-covalent interactors without chemical modification of the compound.No compound modification is required, preserving its native structure and activity.
Limited Proteolysis-Mass Spectrometry (LiP-MS) Ligand binding induces conformational changes in a target protein, altering its protease digestion pattern.[15]Mapping the binding site and identifying allosteric effects across the proteome.Provides structural information and can identify targets without direct affinity capture.
Proteome Integral Solubility Alteration (PISA) The binding of a ligand alters the thermal stability and, consequently, the solubility of its target protein upon heating.[16]High-throughput screening to identify targets based on thermal stabilization.Can be performed on intact cells and is amenable to high-throughput formats.

Part II: Computational Prediction and Pathway Analysis

Computational methods serve as a powerful complementary approach, capable of generating hypotheses, prioritizing experimental efforts, and rationalizing results.[17][18]

Causality Behind the Choice: In silico approaches are invaluable when structural information about the azetidine derivative is available. They are cost-effective and can rapidly screen vast virtual libraries of proteins.

  • Reverse Docking/Pharmacophore Screening: The structure of the azetidine derivative is used to screen against a database of protein structures (e.g., PDB) to predict potential binding partners.[19]

  • Binding Site Similarity Search: Tools can compare the predicted binding pocket on a primary target to other proteins in the proteome to anticipate potential off-targets.[20]

  • Network Pharmacology: Once initial hits are identified, they can be mapped onto protein-protein interaction and signaling pathway databases (e.g., STRING, KEGG) to understand the potential downstream biological consequences of target engagement.[19][21] This helps to connect a molecular target to the observed cellular phenotype.

Part III: The Crucial Step of Target Validation

Identifying a list of candidate proteins is only the beginning. Target validation is the process of rigorously confirming that a candidate is a genuine biological target and that its modulation by the azetidine derivative is responsible for the observed therapeutic effect.[22][23] This requires a suite of orthogonal experiments.

The Validation Cascade: A logical progression of experiments is required to build a compelling validation package. Each step provides a higher level of evidence.

Validation_Cascade cluster_validation Target Validation Cascade level1 Level 1: Direct Binding Confirmation (In Vitro) level2 Level 2: Cellular Target Engagement (In Situ) level1->level2 l1_methods Biophysical Methods: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) - Differential Scanning Fluorimetry (DSF) level1->l1_methods level3 Level 3: Functional Consequence (Cell-Based) level2->level3 l2_methods Cellular Assays: - Cellular Thermal Shift Assay (CETSA) - Target Engagement Biomarkers level2->l2_methods level4 Level 4: Biological Relevance (In Vivo / Genetic) level3->level4 l3_methods Functional Assays: - Recombinant Enzyme/Receptor Assays - Downstream Signaling Readouts (e.g., Western Blot for p-ERK) level3->l3_methods l4_methods Genetic & In Vivo Methods: - CRISPR/siRNA Knockdown/Knockout - Overexpression Rescue - Phenocopying in Animal Models level4->l4_methods

Caption: The hierarchical workflow for rigorous target validation.

Trustworthiness Through Orthogonality: The strength of the validation lies in using multiple, independent methods. For example, confirming a direct interaction with SPR (a biophysical method) and then showing that the compound modulates a downstream signaling marker in cells only when the target protein is present (a cell-based genetic method) provides two distinct lines of evidence that powerfully support the hypothesis.[24][25]

Specialized Focus: Kinome Profiling

Protein kinases are a frequent target class for small molecules, and their dysregulation is implicated in numerous diseases.[26] If there is any reason to suspect that an azetidin-3-amine derivative might target a kinase, a specialized kinome profiling screen is essential.

Causality Behind the Choice: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. A kinome-wide screen is critical not only to identify the primary target but also to assess the compound's selectivity and identify potential off-targets that could lead to toxicity.[27] Services like KinomePro™ or KinSight™ offer activity-based profiling against large panels of kinases, providing a comprehensive view of a compound's kinome-wide interactions.[28][29] This data is invaluable for lead optimization, guiding medicinal chemistry efforts to improve potency and selectivity.

Appendix: Key Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down with Competition Control
  • Probe Preparation: Covalently couple the azetidine-linker derivative to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol. Prepare a control resin using the linker alone to identify non-specific matrix binders.

  • Lysate Preparation: Grow cells to ~80-90% confluency. Harvest, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Competition Setup: Divide the lysate into two aliquots.

    • Test Sample: Add vehicle (e.g., DMSO) to the lysate.

    • Competition Sample: Add the free, unmodified azetidine derivative to a final concentration of 100-fold molar excess over the estimated probe concentration.

  • Incubation: Incubate both lysates for 1 hour at 4°C with gentle rotation.

  • Binding: Add the affinity resin (and control resin in a separate tube) to the pre-cleared lysates. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by gentle centrifugation. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific proteins.

  • Elution: Elute bound proteins using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, elution with a low-pH buffer like 0.1 M glycine pH 2.5, or elution with an excess of free compound).

  • Analysis: Separate the eluted proteins by SDS-PAGE followed by silver or Coomassie staining for visualization. Excise unique bands for identification by LC-MS/MS, or analyze the entire eluate directly. True targets will be present in the Test Sample eluate but significantly reduced or absent in the Competition Sample eluate.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
  • Lysate Preparation: Prepare clarified cell lysate as described in Protocol 1. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot equal amounts of protein lysate (e.g., 1 mg in 50 µL) into microcentrifuge tubes. Add the azetidine derivative from a concentrated stock to achieve the desired final concentrations (e.g., a dose-response from 10 nM to 10 µM). Add vehicle (DMSO) to a control tube. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-alkyne probe for serine hydrolases) to each tube to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

  • Click Chemistry: Quench the labeling reaction by adding ice-cold methanol. Attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye-azide) to the probe-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Enrichment/Analysis:

    • If using a biotin tag: Enrich the labeled proteins using streptavidin beads. Elute, digest the proteins into peptides on-bead, and analyze by quantitative LC-MS/MS.

    • If using a fluorescent tag: Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner.

  • Data Interpretation: In the MS data, identify proteins whose peptide signals are significantly and dose-dependently reduced in the compound-treated samples relative to the vehicle control. These are the high-confidence targets of the azetidin-3-amine derivative.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Molecular Target Validation in preclinical drug discovery. (2014, May 02). European Pharmaceutical Review.
  • Activity-based protein profiling: A graphical review. (2023). PMC - NIH.
  • Affinity Chromatography.
  • KinomePro - Functional Kinase Activity Profiling. Pamgene.
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 09).
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Activity based Protein Profiling (Abpp).
  • Computational approaches for drug target identification in pathogenic diseases. (2011, August 22). Taylor & Francis Online.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 09). Frontiers in Pharmacology.
  • Quantitative Kinome Profiling Services. CD Biosynsis.
  • Activity Based Protein Profiling ABPP. MtoZ Biolabs.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - NIH.
  • KinomeView Profiling. Cell Signaling Technology.
  • Computational Approaches for Drug Target Identification. (2021).
  • New computational method for identifying drug targets. (2015, August 30).
  • Targeting disease: Computational approaches for drug target identific
  • Activity-based protein profiling for drug discovery. Universiteit Leiden.
  • Target Identification and Validation in Drug Discovery. (2025, December 08). Chemspace.
  • Target validation – BioCurate's perspective.
  • Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Pl
  • Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.
  • Small-molecule Target and Pathway Identific
  • Affinity-based target identification for bioactive small molecules. (2013). RSC Publishing.
  • Affinity purification in target identification: the specificity challenge. (2015, September 15). PubMed.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 01). Drug Hunter.
  • Small molecule target identification using photo-affinity chrom
  • Drug Target Identification and Valid
  • SIM-PAL: proteome wide identification of small molecule binding sites. Harvard Office of Technology Development.
  • Proteomic Screening Services. MS Bioworks.
  • Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. (2021). Promega.
  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.
  • STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 08).
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013, May 29). PMC - NIH.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025, August 05). Taylor & Francis Online.
  • Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. (2025, July 10). ACS Medicinal Chemistry Letters.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Examples of biologically active drug leads containing azetidine. (2020).
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

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Methodological & Application

Application Note: A Robust Protocol for the Benzoylation of Azetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the N-benzoylation of azetidin-3-amine dihydrochloride. The azetidine scaffold is a privileged structure in modern medicinal chemistry, and its functionalization is critical for developing novel therapeutic agents.[1] This guide addresses the specific challenge of acylating an amine that is supplied as a highly stable dihydrochloride salt. We present a modified Schotten-Baumann reaction protocol, explaining the critical role of stoichiometry and reaction conditions to achieve high yields of the desired product, N-(azetidin-3-yl)benzamide. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for this important transformation.

Introduction and Scientific Rationale

The benzoylation of amines is a fundamental transformation in organic synthesis, typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] However, the reaction presents a unique challenge when the starting amine is in the form of a hydrochloride salt, as is common for small, polar amines like azetidin-3-amine. The amine's nitrogen lone pair is protonated, rendering it non-nucleophilic and incapable of reacting with the electrophilic benzoyl chloride.

Therefore, the core of this protocol revolves around the strategic use of a base to perform two essential functions in situ:

  • Liberation of the Free Amine: Neutralization of the two equivalents of hydrogen chloride associated with the starting material to unmask the nucleophilic primary amine.

  • Scavenging of Reaction Byproduct: Neutralization of the one equivalent of HCl generated during the acylation process. This prevents the newly formed HCl from protonating and deactivating unreacted azetidin-3-amine, thereby driving the reaction to completion.[4][5]

This protocol employs a non-nucleophilic organic base, triethylamine (Et₃N), in an aprotic organic solvent, providing a homogeneous reaction environment that simplifies monitoring and workup procedures compared to traditional biphasic systems.

Reaction Mechanism and Workflow

The overall transformation follows a nucleophilic acyl substitution pathway, as detailed below.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A Azetidin-3-amine Dihydrochloride step1 Step 1: In Situ Neutralization (Generation of Free Amine) A->step1 B Benzoyl Chloride step2 Step 2: Nucleophilic Attack B->step2 C Triethylamine (Base) C->step1 step1->step2 Free Amine step3 Step 3: Elimination & Final Product step2->step3 Tetrahedral Intermediate X N-(azetidin-3-yl)benzamide step3->X Y Triethylammonium Chloride step3->Y Byproduct

Caption: High-level overview of the benzoylation reaction pathway.

The experimental procedure is broken down into distinct phases, from reaction setup to final product purification. The following workflow diagram provides a visual summary of the protocol.

experimental_workflow start Start setup 1. Reagent Preparation & Setup - Dissolve Azetidin-3-amine·2HCl in DCM - Cool reaction vessel to 0 °C start->setup add_base 2. Base Addition - Add Triethylamine (3.1 eq) dropwise - Stir for 15-20 minutes setup->add_base add_benzoyl 3. Acylation - Add Benzoyl Chloride (1.05 eq) dropwise - Maintain temperature at 0 °C add_base->add_benzoyl react 4. Reaction Progression - Allow to warm to room temperature - Stir for 2-4 hours, monitoring by TLC/LC-MS add_benzoyl->react workup 5. Aqueous Workup - Quench with saturated NaHCO₃ solution - Separate organic and aqueous layers react->workup wash 6. Organic Phase Washing - Wash with water, then brine workup->wash purify 7. Purification - Dry over Na₂SO₄, filter, and concentrate - Purify by flash column chromatography wash->purify end End Product: N-(azetidin-3-yl)benzamide purify->end

Sources

Application Notes and Protocols for the Scalable Synthesis of Methoxybenzoyl Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. The incorporation of a methoxybenzoyl moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and scalable protocols for the synthesis of two key classes of methoxybenzoyl azetidines: N-(methoxybenzoyl)azetidines and 3-(methoxybenzoyl)azetidines. The methodologies described herein are designed to be robust, scalable, and suitable for implementation in a drug development setting.

PART 1: Strategic Approaches to Methoxybenzoyl Azetidine Synthesis

The synthetic strategy for methoxybenzoyl azetidines is primarily dictated by the desired point of attachment of the methoxybenzoyl group to the azetidine ring. Two main approaches are presented:

  • N-Acylation of Azetidine: This is a direct and generally high-yielding method for the synthesis of N-(methoxybenzoyl)azetidines. The scalability of this approach hinges on the availability of the starting azetidine and the efficiency of the acylation reaction.

  • Functionalization of an Azetidine Precursor: For the synthesis of 3-(methoxybenzoyl)azetidines, a pre-functionalized azetidine core, such as azetidine-3-carboxylic acid, is typically required. The overall scalability will depend on the efficient, large-scale synthesis of this key intermediate and the subsequent amide bond formation.

This guide will provide detailed protocols for both strategies, with a focus on reaction conditions and work-up procedures amenable to scale-up.

PART 2: Scalable Synthesis of N-(Methoxybenzoyl)azetidines

This section details a robust and scalable two-step process for the preparation of N-(methoxybenzoyl)azetidines, commencing with the synthesis of the requisite methoxybenzoyl chloride.

Protocol 1: Scalable Preparation of Methoxybenzoyl Chloride

The synthesis of methoxybenzoyl chloride from the corresponding methoxybenzoic acid is a well-established transformation that can be readily scaled. The use of thionyl chloride or oxalyl chloride are both effective methods.[3][4][5][6]

Reaction Scheme:

Materials and Equipment:

  • Methoxybenzoic acid (e.g., 4-methoxybenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Large reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas scrubber containing a sodium hydroxide solution, add methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to form a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the stirred suspension.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution and by techniques such as TLC or IR spectroscopy to confirm the disappearance of the starting carboxylic acid.

  • Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride/oxalyl chloride and solvent by distillation, preferably under reduced pressure. The resulting crude methoxybenzoyl chloride is often of sufficient purity for the next step. If further purification is required, vacuum distillation can be performed.

Safety and Scalability Considerations:

  • Gas Evolution: The reaction generates toxic gases (HCl and SO₂). It is crucial to perform the reaction in a well-ventilated fume hood and use a gas scrubber to neutralize the off-gases.

  • Anhydrous Conditions: Methoxybenzoyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used to prevent hydrolysis back to the carboxylic acid.[6]

  • Reagent Purity: Use freshly opened or properly stored chlorinating agents for optimal reactivity.

  • Scalability: This procedure is highly scalable. For larger scales, a mechanically stirred reactor is recommended for efficient mixing.

Protocol 2: N-Acylation of Azetidine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and highly effective method for acylating amines with acid chlorides under biphasic conditions.[7][8][9][10][11] This method is particularly well-suited for large-scale synthesis due to its operational simplicity and the use of inexpensive reagents.

Reaction Scheme:

Materials and Equipment:

  • Azetidine (or a substituted azetidine)

  • Methoxybenzoyl chloride (from Protocol 1)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Dichloromethane (DCM) or diethyl ether

  • Water

  • Reaction vessel with vigorous stirring capabilities

  • Separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, dissolve azetidine (1.0 eq) in an organic solvent such as dichloromethane or diethyl ether.

  • Aqueous Base: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (2.0 - 3.0 eq).

  • Reagent Addition: To the vigorously stirred, two-phase mixture of the azetidine solution and the aqueous base, slowly add a solution of methoxybenzoyl chloride (1.1 - 1.2 eq) in the same organic solvent. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature at 0-10 °C.

  • Reaction: Continue to stir the mixture vigorously for 1-3 hours at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(methoxybenzoyl)azetidine. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Self-Validation:

  • Biphasic System: The use of a two-phase system is crucial. The organic phase contains the azetidine and the acid chloride, while the aqueous phase contains the base. This setup minimizes the hydrolysis of the acid chloride by water.[11]

  • Base: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[10] The excess base also ensures that the azetidine remains in its free base form, which is the active nucleophile.

  • Vigorous Stirring: Efficient mixing is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

  • Self-Validation: The successful formation of the amide can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the N-H proton signal of the starting azetidine and the appearance of the characteristic amide carbonyl stretch in the IR spectrum are indicative of a successful reaction.

PART 3: Scalable Synthesis of 3-(Methoxybenzoyl)azetidines

The synthesis of 3-(methoxybenzoyl)azetidines is a more complex undertaking that requires a multi-step approach. A key intermediate is a suitably protected azetidine-3-carboxylic acid.

Protocol 3: Scalable Synthesis of N-Boc-Azetidine-3-carboxylic Acid

While several methods exist for the synthesis of azetidine-3-carboxylic acid, many involve hazardous reagents or are not amenable to large-scale production.[12] A more practical and scalable approach involves the synthesis and subsequent functionalization of a protected azetidine.

A Scalable Synthetic Route Overview:

A practical, multi-step synthesis starting from readily available materials is often employed on a larger scale. One such approach involves the cyclization of a 1,3-dihalopropane derivative with a protected amine, followed by carboxylation.

Step-by-Step Protocol (Conceptual Outline for a Scalable Process):

Due to the complexity and proprietary nature of many large-scale syntheses for this intermediate, a detailed, universally applicable protocol is challenging to provide. However, a general, scalable strategy is outlined below, which can be adapted and optimized.

  • Synthesis of a Protected 1,3-Dihalopropane Precursor: Start from a commercially available and inexpensive precursor like 1,3-dibromo-2-propanol. Protect the hydroxyl group and then convert the dihalides to a suitable precursor for cyclization.

  • Cyclization to form the Azetidine Ring: React the dihalopropane precursor with a protected amine (e.g., benzylamine, which can be later deprotected) under basic conditions to form the N-protected azetidine ring.

  • Introduction of the Carboxylic Acid Functionality: This can be achieved through various methods, such as lithiation at the 3-position followed by quenching with carbon dioxide, or through the oxidation of a 3-hydroxymethylazetidine, which can be derived from the initial precursor.

  • Protection of the Azetidine Nitrogen: After formation of the azetidine-3-carboxylic acid, the nitrogen is typically protected with a group like Boc (tert-butoxycarbonyl) to facilitate the subsequent amide coupling and prevent self-polymerization.

Protocol 4: Amide Coupling of N-Boc-Azetidine-3-carboxylic Acid with Methoxybenzoic Acid Derivative

With the N-protected azetidine-3-carboxylic acid in hand, the final step is the formation of the amide bond. Standard peptide coupling reagents are highly effective for this transformation and are suitable for large-scale production.[13][14]

Reaction Scheme:

Note: This scheme represents the coupling of the carboxylic acid with an amine. For the target molecule, the roles are reversed: N-Boc-azetidine-3-amine would be coupled with methoxybenzoic acid.

A more direct approach involves activating the methoxybenzoic acid and reacting it with a suitable azetidine-3-amine precursor. However, for the purpose of this protocol, we will focus on the more common amide coupling where the azetidine moiety is the carboxylic acid component. To synthesize the target 3-(methoxybenzoyl)azetidine, one would start with N-Boc-azetidin-3-amine and couple it with methoxybenzoic acid using the same class of reagents.

Materials and Equipment:

  • N-Boc-Azetidine-3-carboxylic acid

  • Methoxybenzoyl derivative (e.g., 4-methoxyaniline for forming an anilide, or a suitable precursor to install the methoxybenzoyl group)

  • Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel with a magnetic stirrer

  • Standard work-up and purification equipment

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • Pre-activation: Add the amide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the methoxybenzoyl-containing amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-3-(methoxybenzoyl)azetidine.

  • Deprotection: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final 3-(methoxybenzoyl)azetidine.

Data Presentation

Compound Synthetic Route Key Reagents Typical Yield Scalability Notes
Methoxybenzoyl ChlorideAcid ChlorinationThionyl chloride or Oxalyl chloride>95%Highly scalable; requires efficient gas scrubbing.
N-(Methoxybenzoyl)azetidineSchotten-Baumann AcylationMethoxybenzoyl chloride, NaOH80-95%Excellent for large-scale; requires vigorous mixing.
N-Boc-Azetidine-3-carboxylic AcidMulti-step synthesisVariesModerateScalability depends on the chosen route; requires careful optimization.
3-(Methoxybenzoyl)azetidineAmide Coupling & DeprotectionN-Boc-azetidine-3-amine, Methoxybenzoic acid, HATU, TFA70-90% (coupling)Scalable; coupling reagents can be costly on a large scale.

Visualization of Synthetic Workflows

Workflow for N-(Methoxybenzoyl)azetidine Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Acylation A Methoxybenzoic Acid C Methoxybenzoyl Chloride A->C Anhydrous Solvent, cat. DMF B Thionyl Chloride / Oxalyl Chloride B->C E Methoxybenzoyl Chloride D Azetidine F N-(Methoxybenzoyl)azetidine D->F DCM, aq. NaOH (Schotten-Baumann) E->F

Caption: Scalable two-step synthesis of N-(methoxybenzoyl)azetidine.

Workflow for 3-(Methoxybenzoyl)azetidine Synthesis

G cluster_0 Step 1: Azetidine Precursor Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A Acyclic Precursors B N-Boc-azetidin-3-amine A->B Multi-step, scalable route C N-Boc-azetidin-3-amine F N-Boc-3-(methoxybenzoyl)azetidine C->F D Methoxybenzoic Acid D->F E Coupling Reagent (e.g., HATU) E->F Anhydrous Solvent, Base G N-Boc-3-(methoxybenzoyl)azetidine H 3-(Methoxybenzoyl)azetidine G->H TFA, DCM

Caption: Multi-step synthesis of 3-(methoxybenzoyl)azetidine.

Conclusion

The protocols and application notes presented in this guide offer robust and scalable methods for the synthesis of N-(methoxybenzoyl)azetidines and 3-(methoxybenzoyl)azetidines. By providing detailed, step-by-step instructions and highlighting key considerations for scale-up, this document aims to empower researchers, scientists, and drug development professionals in their efforts to synthesize these valuable molecular building blocks. The successful implementation of these protocols will facilitate the exploration of new chemical space and contribute to the advancement of novel therapeutics.

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  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ChemRxiv. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • ResearchGate. Synthetic methods to access azetidines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. [Link]

  • ResearchGate. (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • The Journal of Organic Chemistry. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]

  • Google Patents. Method for preparing benzoic acid amide compound.

Sources

Solvent Selection for the Dissolution of 1-(2-Methoxybenzoyl)azetidin-3-amine: A Methodical Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive framework for selecting an appropriate solvent system for 1-(2-Methoxybenzoyl)azetidin-3-amine. The process of solubilizing a compound is fundamental to its application in chemical synthesis, analytical characterization, formulation development, and biological screening. Given the unique structural characteristics of this molecule—possessing both polar and non-polar moieties—a systematic approach is required for optimal solvent selection. This guide details a multi-stage workflow, beginning with a theoretical analysis of the compound's physicochemical properties, followed by a rapid qualitative screening protocol and a rigorous quantitative solubility determination method. The causality behind each experimental step is explained to empower researchers to make informed decisions tailored to their specific applications, from routine analysis to complex drug development processes.[1][2]

Physicochemical Profile of this compound

A thorough understanding of the molecular structure is the first step in predicting solubility behavior. The target molecule, this compound, is a multi-functionalized heterocyclic compound. Its structure can be deconstructed into key components that dictate its interaction with various solvents.

  • Primary Amine (-NH₂): Located on the azetidine ring, this group is a strong hydrogen bond donor and acceptor. It is also basic and can be protonated in acidic media to form a highly polar ammonium salt.

  • Tertiary Amide (-C(O)N-): This linkage connects the benzoyl group to the azetidine ring. The carbonyl oxygen is a hydrogen bond acceptor, and the entire group contributes significantly to the molecule's polarity.

  • Aromatic Ring (Phenyl): The benzene ring from the benzoyl group is a large, non-polar, and hydrophobic region.

  • Methoxy Group (-OCH₃): The ether linkage on the phenyl ring is a polar group and a hydrogen bond acceptor, slightly increasing the molecule's overall polarity.

  • Azetidine Ring: This four-membered saturated heterocycle is a polar scaffold.[3][4]

This combination of polar, hydrogen-bonding groups with a non-polar aromatic surface suggests an amphiphilic character. Therefore, solubility is expected to be favorable in polar solvents, while poor in entirely non-polar aliphatic solvents.

cluster_mol This compound Compound Core Structure Amine Primary Amine (-NH₂) Polar | H-Bond Donor/Acceptor | Basic Compound->Amine Amide Tertiary Amide (-C(O)N-) Polar | H-Bond Acceptor Compound->Amide Phenyl Phenyl Ring Non-Polar | Hydrophobic Compound->Phenyl Methoxy Methoxy Group (-OCH₃) Polar | H-Bond Acceptor Compound->Methoxy

Figure 1: Key functional groups of the target molecule and their contribution to polarity.

Theoretical Principles of Solvent Selection

The adage "like dissolves like" is the guiding principle in solvent selection. This means that solutes dissolve best in solvents that have similar intermolecular forces.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain -OH or -NH bonds and can act as both hydrogen bond donors and acceptors. The primary amine of our target molecule makes these solvents a logical choice, as strong hydrogen bonds can form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent hydrogen bond acceptors. The amide and methoxy groups in the target molecule will interact favorably with these solvents. DMSO is a particularly powerful solvent for a wide range of organic molecules.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the multiple polar functionalities on our target molecule, high solubility in these solvents is unlikely, although the phenyl ring may provide some affinity for aromatic solvents like toluene.

A Systematic Workflow for Solubility Assessment

A tiered approach is recommended to efficiently determine the optimal solvent, saving time and valuable compound. This workflow progresses from a broad, qualitative screen to a precise, quantitative measurement. Drug solubility testing is a critical part of the development process, helping to identify promising candidates and avoid costly failures later on.[2][6]

A Step 1: Define Application Need (e.g., NMR, HPLC, Reaction, Formulation) B Step 2: Theoretical Analysis (Analyze molecular structure, predict interactions) A->B C Step 3: Rapid Qualitative Screening (Test a broad, diverse set of solvents on a small scale) B->C D Step 4: Quantitative Measurement (Use shake-flask method for promising candidates) C->D Identify 'Hits' E Step 5: Final Solvent Selection (Choose optimal solvent based on quantitative data and application) D->E

Figure 2: Recommended experimental workflow for solvent selection.

Experimental Protocols

Safety First: Always handle chemical compounds and solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for the target molecule and all solvents used.

Protocol 1: Rapid Qualitative Solvent Screening

Objective: To quickly assess the solubility of this compound in a diverse range of common laboratory solvents. This method is designed for high-throughput evaluation.[2]

Materials:

  • This compound (solid)

  • Array of solvents (see Table 1 for suggestions)

  • 2 mL glass vials or a 96-well microplate

  • Analytical balance (accurate to 0.1 mg)

  • Vortex mixer

  • Pipettors

Procedure:

  • Preparation: Aliquot approximately 1-2 mg of the compound into each vial or well. The key is consistency across all samples.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 10-20 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds. For a microplate, use a plate shaker. The goal is to provide sufficient energy to overcome the crystal lattice energy of the solid.

  • Observation: Allow the sample to stand for 5 minutes. Visually inspect for any undissolved solid. A powerful light source against a dark background can help in observing suspended particles.

  • Incremental Addition: If the solid has completely dissolved, the compound is soluble at ≥10-20 mg/mL. If not, add another 100 µL of the same solvent (total volume 200 µL) and repeat steps 3 and 4. This lowers the concentration.

  • Classification: Record the results using a simple classification system (e.g., "Freely Soluble," "Soluble," "Sparingly Soluble," "Insoluble") and note the approximate concentration.

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in the most promising solvents identified during the qualitative screen. This "shake-flask" method is considered the gold standard for thermodynamic solubility.[7][8]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[7]

  • Phase Separation: After 24 hours, stop the agitation and let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the precise concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Interpretation

The results from both protocols should be compiled into a single table for easy comparison. This allows for a holistic view of the compound's solubility profile.

Table 1: Example Solubility Profile for this compound

Solvent ClassSolventPolarity IndexQualitative Result (at 20 mg/mL)Quantitative Solubility (mg/mL at 25°C)Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 100Excellent for stock solutions, NMR.
N,N-Dimethylformamide (DMF)6.4Freely Soluble> 100Good alternative to DMSO.
Acetonitrile (ACN)5.8Soluble25.4Useful for HPLC mobile phases, reactions.
Polar Protic Methanol (MeOH)5.1Soluble48.7Good for reactions, chromatography.
Ethanol (EtOH)4.3Sparingly Soluble9.1Suitable for some formulations.
Water (pH 7.0)10.2Insoluble< 0.1Requires pH modification for aqueous solubility.
Water (pH 2.0, HCl)10.2Soluble15.2Protonation of amine increases solubility.
Mid-Polarity Dichloromethane (DCM)3.1Sparingly Soluble5.6Useful for extractions, some reactions.
Ethyl Acetate (EtOAc)4.4Insoluble1.3Poor solvent choice.
Non-Polar Toluene2.4Insoluble< 0.5Poor solvent choice.
Hexanes0.1Insoluble< 0.1Useful as an anti-solvent for precipitation.

Note: The quantitative data presented in this table is illustrative and must be determined experimentally.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Google Patents. (1980). Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Publications - Energy & Fuels. (2024, September 11). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Available from: [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • OSTI.gov. (2013, June 21). Comparisons of Amine Solvents for Post-combustion CO2 Capture: A Multi-objective Analysis Approach. Available from: [Link]

  • Trimeric Corporation. (n.d.). Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success. Available from: [Link]

  • PubChem - NIH. (n.d.). Azetidine. Available from: [Link]

  • American Elements. (n.d.). 1-(4-methoxybenzenesulfonyl)azetidin-3-amine. Available from: [Link]

  • AA Blocks. (n.d.). 2-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one. Available from: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • ScienceDirect. (2025, August 6). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation. Available from: [Link]

  • MDPI. (2022, October 15). Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics. Available from: [Link]

Sources

Microwave-assisted synthesis of benzoyl azetidines

Application Note: Microwave-Assisted Synthesis of -Benzoyl Azetidines

Technique: Microwave-Assisted Organic Synthesis (MAOS) | Reaction Class: Intramolecular

Introduction & Scientific Rationale

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly valued in medicinal chemistry as rigid, low-molecular-weight scaffolds that improve metabolic stability and alter lipophilicity compared to their larger homologues (pyrrolidines, piperidines). However, the synthesis of the azetidine core is kinetically challenged by ring strain (~26 kcal/mol) and unfavorable entropic factors associated with forming a small ring.

Conventional thermal synthesis of



Microwave irradiation overcomes these barriers via two primary mechanisms:

  • Thermal Effect: Rapid, volumetric heating allows the reaction to access higher temperatures instantaneously, surmounting the activation energy barrier for the strained ring closure.

  • Specific Microwave Effect: In polar solvents (e.g., DMF, DMSO), the efficient coupling of microwave energy with the dipolar transition state of the intramolecular

    
     reaction accelerates the nucleophilic attack of the amide nitrogen on the carbon-halogen bond.
    

This protocol focuses on the cyclization of


-(3-bromopropyl)benzamides

Mechanistic Principles

The synthesis proceeds via a base-mediated intramolecular nucleophilic substitution.

  • Deprotonation: A strong base removes the amide proton, generating an imidate-like anion.

  • Cyclization (4-exo-tet): The nitrogen anion attacks the

    
    -carbon, displacing the halide (Bromide/Chloride).
    
  • Strain Management: The high energy input from the microwave field rapidly drives the equilibrium toward the strained product, minimizing competing intermolecular oligomerization.

Reaction Pathway Diagram[1]

Azetidine_SynthesisPrecursorN-(3-bromopropyl)benzamideIntermediateAmide Anion(Nucleophile)Precursor->IntermediateDeprotonation(Fast)BaseBase (t-BuOK or NaH)Base->IntermediateTSTransition State(4-exo-tet)Intermediate->TSMW Irradiation(ΔG‡ Crossing)SideProductIntermolecular PolymerIntermediate->SideProductThermal Heating(Slow/Competing)ProductN-Benzoyl AzetidineTS->ProductRing Closure(Kinetic Control)

Figure 1: Mechanistic pathway contrasting the microwave-driven intramolecular cyclization against competing intermolecular pathways.

Equipment & Reagents

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) is recommended for precise temperature and pressure control.

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (cross or oval shape) essential for uniform heat distribution.

Reagents
  • Substrate:

    
    -(3-bromopropyl)benzamide (Synthesized via standard Schotten-Baumann reaction of 3-bromopropylamine hydrobromide and benzoyl chloride).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.0 M in THF) or Sodium Hydride (60% dispersion in oil).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: DMF provides better microwave coupling but requires aqueous workup.

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • Charge: In a glovebox or under nitrogen, add

    
    -(3-bromopropyl)benzamide (1.0 equiv, 0.5 mmol, ~121 mg) to a 5 mL microwave vial.
    
  • Solvent: Add 3.0 mL of anhydrous THF.

  • Base Addition: Add

    
    -BuOK (1.2 equiv, 0.6 mmol). If using 1.0 M solution, add 0.6 mL.
    
    • Critical: If using NaH, add solid NaH to the vial first, then add solvent slowly. Vent the vial to release

      
       gas before capping.
      
  • Seal: Crimp the cap immediately to maintain inert atmosphere.

Step 2: Microwave Parameters

Program the microwave reactor with the following "Fixed Hold Time" method:

ParameterSettingRationale
Temperature 100 °CSufficient energy to overcome ring strain activation barrier.
Time 10 MinutesOptimized for conversion vs. decomposition.
Pressure Limit 15 barSafety cutoff (THF vapor pressure is moderate at 100°C).
Power Dynamic (Max 150 W)System adjusts power to maintain 100°C target.
Pre-stirring 30 SecondsEnsures homogeneity before irradiation.
Cooling On (post-reaction)Rapid cooling prevents thermal degradation.
Step 3: Workup & Isolation[1]
  • Cooling: Allow the vial to cool to room temperature (automatically handled by reactor air jet).

  • Quench: Open the vial and add 2 mL of saturated aqueous

    
     solution.
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is typically pure enough for analysis. If necessary, purify via flash chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    
    -benzoyl azetidines are less polar than the open-chain precursor.
    

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the cyclization of

Table 1: Optimization of Microwave Cyclization Conditions

EntrySolventBase (1.2 eq)Temp (°C)Time (min)Yield (%)Notes
1THF

-BuOK
60 (Oil Bath)120<15Thermal control; mostly starting material.
2THF

-BuOK
80 (MW)1065Incomplete conversion.
3 THF

-BuOK
100 (MW) 10 92 Optimal conditions. Clean conversion.
4DMFNaH120 (MW)588High yield, but workup is more tedious (DMF removal).
5Toluene

140 (MW)2040Heterogeneous base is less effective for this rapid cyclization.
Analytical Validation[2]
  • TLC:

    
     of Product > 
    
    
    of Precursor (EtOAc/Hex 1:1). The disappearance of the N-H stretch in IR/NMR is a key indicator.
  • 
     NMR (CDCl
    
    
    ):
    Look for the diagnostic azetidine ring protons. The
    
    
    -protons (adjacent to N) typically appear as a triplet around
    
    
    4.0–4.3 ppm. The central
    
    
    -protons appear as a quintet around
    
    
    2.2–2.4 ppm.
  • 
     NMR:  Azetidine carbons appear around 
    
    
    50–55 ppm (
    
    
    ) and
    
    
    15–20 ppm (
    
    
    ).

Scope and Limitations

Substrate Scope

This protocol is robust for various para-substituted benzoyl groups:

  • Electron-Withdrawing Groups (e.g.,

    
    -NO
    
    
    ,
    
    
    -CF
    
    
    ):
    Accelerate the reaction by increasing the acidity of the amide proton (Yields: 90–98%).
  • Electron-Donating Groups (e.g.,

    
    -OMe):  May require slightly higher temperatures (110°C) or longer times (15 min) due to reduced acidity (Yields: 80–90%).
    
Limitations
  • Steric Hindrance: Substituents on the propyl chain (e.g., 2-methyl-3-bromopropyl) significantly retard the cyclization rate and may require temperatures up to 140°C.

  • Hydrolysis: The benzoyl-azetidine amide bond is activated due to ring strain (pyramidalization of nitrogen). Avoid prolonged exposure to strong aqueous acids or bases during workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Product volatility or hydrolysis.

-Benzoyl azetidines can be volatile; do not dry under high vacuum for extended periods. Ensure workup is neutral.
Polymerization Concentration too high.Intermolecular reaction competes with cyclization. Dilute the reaction to 0.1 M or 0.05 M in THF.
Vial Over-pressurization Solvent vapor pressure.Use DMF (lower vapor pressure) or reduce temperature to 100°C. Ensure headspace in vial is sufficient.
Incomplete Conversion Moisture in solvent/base.Use anhydrous solvents and fresh

-BuOK. Water quenches the amide anion.

References

  • Microwave-Assisted Synthesis of N-Heterocycles

    • Title: Microwave-assisted synthesis of nitrogen heterocycles.[1][2][3][4][5][6][7][8][9][10]

    • Source:Chimica Oggi / Chemistry Today, 2009.
    • URL:

  • Azetidine Ring Properties & Synthesis

    • Title: Synthesis and Reactivity of Azetidines.[1][5]

    • Source:Chemical Reviews, 2006 (Contextual grounding for ring strain).
    • URL:

  • Microwave Cyclization Protocols

    • Title: Microwave-assisted synthesis of azetidines in aqueous media.[1][5][7]

    • Source:ResearchGate (Protocol adaptation for cycliz
    • URL:

  • N-Benzoyl Azetidine Characterization

    • Title: Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides.
    • Source:MDPI, 2018 (Characterization d
    • URL:

Troubleshooting & Optimization

Troubleshooting solubility issues of 1-(2-Methoxybenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Overcoming Solubility Challenges

Introduction: 1-(2-Methoxybenzoyl)azetidin-3-amine is a substituted azetidine derivative, a class of compounds of significant interest in medicinal chemistry due to their unique structural features that can enhance pharmacokinetic properties like metabolic stability and solubility.[1] However, the successful application of this compound in any experimental setting, from initial in vitro screening to more complex biological assays, is fundamentally dependent on achieving and maintaining its solubility. The structure of this molecule, featuring a basic azetidine amine and a larger, more lipophilic methoxybenzoyl group, presents a classic solubility challenge driven by a delicate balance between its ionizable and non-polar moieties.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common solubility issues encountered with this compound. As Senior Application Scientists, our goal is to explain the causality behind these experimental choices, empowering researchers to not only solve immediate problems but also to proactively design more robust experimental protocols.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is crucial for predicting its behavior. While extensive experimental data for this specific compound is not publicly available, we can infer key parameters based on its structure and data from related molecules.

PropertyPredicted Value / InformationRationale & Impact on Solubility
Molecular Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol Influences mass-based concentration calculations.
Predicted pKa 9.5 - 10.5The pKa of the conjugate acid of the azetidine amine is critical.[2][3] Below this pH, the amine is protonated (charged), drastically increasing aqueous solubility. Above this pH, it is neutral and less soluble.
Predicted LogP 0.5 - 1.5This value suggests moderate lipophilicity.[4] The compound is not excessively greasy, but the non-polar benzoyl group is significant enough to limit solubility in purely aqueous media at neutral pH.
Key Structural Features Basic amine, amide linkage, aromatic ringThe basic amine is the primary handle for pH-mediated solubility enhancement. The amide bond may be susceptible to hydrolysis under harsh pH conditions.[5]

Troubleshooting Guide & FAQs

Q1: What is the best starting solvent for preparing a high-concentration stock solution?

Answer: For initial high-concentration stock solutions (e.g., 10-50 mM), it is strongly recommended to use a polar, aprotic organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules and is compatible with most downstream biological assays when diluted appropriately.

  • Alternatives: Dimethylformamide (DMF) can also be used and has similar solvating properties to DMSO.[6]

  • Less Preferred but Viable: Ethanol may be used, but you may not achieve concentrations as high as with DMSO or DMF.[6]

Causality: The methoxybenzoyl portion of the molecule is lipophilic and benefits from the solvating power of an organic solvent. Using a high-quality, anhydrous grade solvent is critical, as residual water can sometimes hinder the dissolution of moderately soluble compounds.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason and how do I fix it?

Answer: The insolubility in neutral aqueous buffer is the most common issue and is directly related to the pKa of the azetidin-3-amine group. At pH 7.4, a significant portion of the amine groups are in their neutral, uncharged form, making the molecule less water-soluble.

The solution is to decrease the pH of your solvent.

By lowering the pH to at least 2 units below the amine's pKa (i.e., pH < 8), you can ensure the amine is fully protonated, forming a positively charged ammonium salt. This ionic species is significantly more polar and will readily dissolve in aqueous media.

Experimental Workflow: pH-Dependent Solubility Enhancement

cluster_neutral At Neutral pH (e.g., 7.4) cluster_acidic At Acidic pH (e.g., < 6.0) Neutral R-NH₂ (Neutral Form) Insoluble Poor Aqueous Solubility (Lipophilic character dominates) Neutral->Insoluble Acidic R-NH₃⁺ (Protonated Form) Neutral->Acidic + H⁺ (Lower pH) Soluble High Aqueous Solubility (Ionic character dominates) Acidic->Soluble

Caption: Effect of pH on the ionization and solubility of the amine.

Protocol for Aqueous Solution Preparation:

  • Weigh the desired amount of this compound.

  • Instead of PBS, add a small volume of a mildly acidic solution, such as 0.1 N HCl or sterile water acidified with HCl to pH 4-5.

  • Vortex or sonicate gently until the solid is fully dissolved.

  • Once dissolved, you can adjust the pH back up towards your target if the experimental window allows, but be mindful of potential precipitation.

  • Alternatively, you can dilute this acidic stock into your final (larger volume) neutral buffer, which will raise the final pH but may keep the compound in solution due to the lower final concentration.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell culture experiment. How can I prevent this?

Answer: This is a common phenomenon known as "crashing out," where the compound, stable in the organic stock, becomes insoluble when the solvent environment abruptly changes to aqueous. The key is to manage the transition and the final concentration.

Follow this troubleshooting workflow:

Troubleshooting Precipitation During Dilution

Start Start: Compound precipitates upon dilution CheckDMSO CheckDMSO Start->CheckDMSO ReduceDMSO Action: Reduce DMSO concentration by adjusting stock or dilution factor. CheckDMSO->ReduceDMSO Yes Sonication Apply Energy Try vortexing, brief sonication, or gentle warming (37°C)? CheckDMSO->Sonication No ReduceDMSO->Sonication BufferpH Modify Buffer Is the buffer pH neutral? Can you use a slightly acidic buffer (e.g., pH 6.5)? Sonication->BufferpH Precipitation persists Success Success: Compound is soluble Sonication->Success Dissolves LowerpH Action: Prepare final solution in a buffer with a lower pH. BufferpH->LowerpH Yes Fail Problem Persists: Consider formulation aids (e.g., co-solvents like PEG, cyclodextrins) BufferpH->Fail No, pH must be 7.4 LowerpH->Success

Caption: Decision tree for resolving precipitation issues.

Trustworthiness Check: The protocol is self-validating. If the compound dissolves and remains in solution after a step, that condition is suitable for your experiment. Always perform a visual check for clarity and absence of precipitate before use.

Q4: How stable is this compound in solution?

Answer: While specific stability data is unavailable, we can make expert inferences based on its structure.

  • In Anhydrous DMSO: When stored properly at -20°C or -80°C in a tightly sealed vial, the compound in a DMSO stock solution should be stable for several months. Minimize freeze-thaw cycles.

  • In Aqueous Buffers: Stability is a greater concern in aqueous solutions. The amide bond could be susceptible to hydrolysis under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially if stored for extended periods at room temperature or higher.[5]

  • Recommendation: Prepare fresh aqueous working solutions daily from your frozen DMSO stock. Do not store aqueous solutions for more than 24 hours unless stability has been experimentally verified.

Key Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Preparation: Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully add approximately 5 mg of this compound (MW: 206.24 g/mol ) to the vial. Record the exact weight.

  • Calculation: Calculate the required volume of DMSO.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 5 mg: Volume = 0.005 g / (206.24 g/mol * 0.020 mol/L) = 0.00121 L = 1.21 mL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Cap the vial and vortex for 1-2 minutes. If needed, briefly sonicate in a water bath for 5 minutes until the solution is completely clear.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for measuring solubility.[5][7]

  • Setup: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol).

  • Addition of Compound: Add an excess amount of the solid compound to each vial. An excess is confirmed by visible solid material remaining at the bottom of the vial.

  • Equilibration: Seal the vials and place them on a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After incubation, let the vials stand to allow the solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV. The measured concentration is the equilibrium solubility.

References

  • A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Azetidines in medicinal chemistry: emerging applic
  • PRODUCT INFORMATION - m-Methoxybenzamide. Cayman Chemical.
  • 3-(2-Methoxybenzyl)azetidin-3-ol. ChemScene.
  • Azetidin-3-yl-dimethyl-amine CAS#: 138022-85-2. ChemicalBook.
  • pKa values. The OChemTutor.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

Sources

Removing unreacted 2-methoxybenzoic acid from azetidine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Purification

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common synthetic challenge: the removal of unreacted 2-methoxybenzoic acid from azetidine products. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Introduction

The synthesis of functionalized azetidines often involves the reaction of an azetidine-containing intermediate with an acidic starting material like 2-methoxybenzoic acid. A crucial step in the work-up is the removal of any unreacted acid to ensure the purity of the final azetidine product. This guide will walk you through the most effective methods, potential pitfalls, and advanced solutions for this specific separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing 2-methoxybenzoic acid from my azetidine product?

The most direct and efficient method is a liquid-liquid extraction based on the principles of acid-base chemistry.[1][2][3] Your azetidine product is basic, while the 2-methoxybenzoic acid is, as the name implies, acidic. By washing an organic solution of your crude product with a basic aqueous solution, you can selectively convert the 2-methoxybenzoic acid into its water-soluble salt, which will then partition into the aqueous layer, leaving your purified azetidine product in the organic layer.[2][4]

Q2: Which basic solution should I use for the extraction, and at what concentration?

The choice of base is critical and depends on the stability of your azetidine product.[1]

Base SolutionConcentrationAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous SolutionMild base, less likely to cause hydrolysis or degradation of sensitive functional groups. Generates CO₂, which can help with phase separation.May not be strong enough to deprotonate all of the 2-methoxybenzoic acid, potentially requiring multiple washes.
Sodium Carbonate (Na₂CO₃) 1-2 M Aqueous SolutionStronger base than NaHCO₃, more effective at removing the acid.Can potentially be too basic for some sensitive products.
Sodium Hydroxide (NaOH) 0.1-1 M Aqueous SolutionVery effective at removing the acid due to its strength.Higher risk of causing hydrolysis of esters or other sensitive functionalities on your azetidine product.[1]

Recommendation: Start with a saturated aqueous solution of sodium bicarbonate. It is generally effective and poses the least risk to product stability.

Q3: How can I be certain that all the 2-methoxybenzoic acid has been removed?

Visual confirmation during the work-up is not sufficient. You must use analytical techniques to confirm the purity of your product.

  • Thin-Layer Chromatography (TLC): Spot your crude mixture, the purified product, and a standard of 2-methoxybenzoic acid on the same TLC plate. The spot corresponding to the acid should be absent in the lane of your purified product.

  • ¹H NMR Spectroscopy: 2-methoxybenzoic acid has characteristic aromatic and methoxy signals. The absence of these specific peaks in the ¹H NMR spectrum of your final product is a strong indicator of its purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can detect trace amounts of impurities.[5] An LC-MS analysis of your purified product should not show the mass corresponding to 2-methoxybenzoic acid.

Q4: My azetidine product appears to be somewhat water-soluble, and I'm losing it during the washes. What can I do?

This is a common issue, especially with smaller, more polar azetidine derivatives. Here are some strategies to minimize product loss:

  • "Salting Out": Wash the organic layer with brine (a saturated aqueous solution of NaCl) after the basic washes. This increases the polarity of the aqueous layer, decreasing the solubility of your organic product and driving it back into the organic layer.

  • Back-Extraction: Combine all your aqueous washes in a separatory funnel and extract them one or two times with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate). This will recover any of your dissolved azetidine product. Combine these back-extractions with your main organic layer.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum still shows peaks from 2-methoxybenzoic acid after an aqueous wash.
  • Possible Cause: The extraction was incomplete. This could be due to insufficient base, not enough washes, or the pH of the aqueous layer not being high enough to deprotonate the acid fully.

  • Solution:

    • Perform one or two additional washes with your chosen basic solution.

    • Check the pH of the aqueous layer after shaking to ensure it is basic (pH > 8 for NaHCO₃, pH > 10 for Na₂CO₃).

    • If using NaHCO₃, consider switching to a stronger base like 1M Na₂CO₃ for the subsequent washes.

Problem 2: An emulsion has formed between the organic and aqueous layers, and they won't separate.
  • Possible Cause: Emulsions are common when dealing with amines and can be caused by vigorous shaking or the presence of fine particulates.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Add Brine: Add a significant volume of brine, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[6]

    • Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning them can force the layers apart.[7]

Problem 3: My product streaks badly on a silica gel TLC plate, making it difficult to assess purity.
  • Possible Cause: The basic azetidine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[8][9] This leads to "tailing" or streaking.

  • Solution:

    • Add a Basic Modifier: Prepare your TLC eluent (e.g., a mixture of ethyl acetate and hexanes) and add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide.[8][10] This will neutralize the acidic sites on the silica, resulting in sharper, well-defined spots.

    • Use a Different Stationary Phase: Consider using a different type of TLC plate, such as alumina (basic or neutral), if streaking is a persistent issue.

Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel, and with frequent venting, shake for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the basic wash (steps 2-3) two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved organic product.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified azetidine product.

G cluster_start Start cluster_process Extraction Process cluster_output Outputs start Crude Product (Azetidine + 2-Methoxybenzoic Acid) dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve add_base Add Saturated NaHCO₃ (aq) dissolve->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate repeat_wash Repeat Wash x2 separate->repeat_wash Organic Layer waste Aqueous Waste (Sodium 2-methoxybenzoate) separate->waste Aqueous Layer brine_wash Wash with Brine repeat_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate product Purified Azetidine Product concentrate->product G start ¹H NMR shows 2-methoxybenzoic acid impurity q1 Did you perform at least 3 basic washes? start->q1 sol1 Perform additional washes with NaHCO₃ or switch to 1M Na₂CO₃. q1->sol1 No q2 Is an emulsion forming, preventing good separation? q1->q2 Yes sol1->q2 sol2 Break emulsion using brine, Celite filtration, or centrifugation. q2->sol2 Yes q3 Is your azetidine product partially water-soluble? q2->q3 No sol2->q3 sol3 Back-extract all aqueous layers with fresh organic solvent. q3->sol3 Yes final_sol If impurity persists, purify by column chromatography on silica gel with 1-2% TEA in eluent. q3->final_sol No sol3->final_sol

Sources

Azetidine Stability Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic Nature & Instability of Azetidine Amine Salts Role: Senior Application Scientist Status: Active Guide

Technical Bulletin: The Mechanism of Failure

Before troubleshooting, it is critical to understand why your azetidine salt is failing. Azetidine is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). When you form a salt (protonate the nitrogen) with a small, hard counter-ion like Chloride (


), you create a perfect storm for instability:
  • Hygroscopicity: The high charge density of the small azetidinium cation, combined with the small chloride anion, creates a crystal lattice that—while stable in vacuum—has an immense affinity for water. The hydration energy often exceeds the lattice energy, leading to deliquescence (the salt dissolves in its own absorbed water).

  • Acid-Catalyzed Ring Opening: Once moisture is present, the surface pH drops. Unlike unstrained amines, the protonated azetidine ring is an activated electrophile. Water (acting as a nucleophile) attacks the

    
    -carbon, relieving the ring strain but destroying your molecule.
    
Visualization: The Hygroscopicity-Decomposition Cycle

The following diagram illustrates the cascade of failure when handling azetidine HCl salts in non-controlled environments.

AzetidineDecomposition Salt Azetidine HCl Salt (Solid) Hydrate Surface Hydration (Deliquescence) Salt->Hydrate Lattice Breakdown Moisture Atmospheric Moisture (>40% RH) Moisture->Salt Absorption Acid Local Acidity Increase (Protonation) Hydrate->Acid Solvation RingOpen Nucleophilic Attack (Ring Opening) Acid->RingOpen Activation of C2/C4 Product Linear Amino-Alcohol (Degradation Product) RingOpen->Product Strain Release (~26 kcal/mol)

Figure 1: The cascade from moisture absorption to irreversible chemical degradation in strained amine salts.

Troubleshooting & FAQs

Issue 1: "My salt turned into a puddle overnight."

Diagnosis: Deliquescence. Immediate Action: Do not attempt to dry it by heating.[1] Heating a wet, acidic azetidine salt will accelerate ring opening (hydrolysis). Solution:

  • Dissolve the "puddle" in an anhydrous organic solvent (DCM or MeOH).

  • Perform a Salt Exchange (See Protocol A below). Switching to a larger, softer counter-ion (Tosylate or Oxalate) increases lattice energy and hydrophobicity, drastically reducing water uptake.

Issue 2: "I cannot weigh the sample accurately for stoichiometry."

Diagnosis: Rapid weight gain during transfer. Solution: Stop weighing solids.

  • Technique: Prepare a stock solution . Dissolve the entire hygroscopic batch in a known volume of dry methanol or DMSO. Determine the concentration quantitatively (qNMR) and dispense by volume (micropipette/syringe). This eliminates the surface area exposure during weighing.

Issue 3: "The NMR shows a new triplet/multiplet signal, and the azetidine protons are gone."

Diagnosis: Ring opening (Hydrolysis). Cause: Likely occurred during storage or workup with strong protic acids. Prevention: Avoid aqueous workups at low pH (< pH 3). When re-acidifying, use anhydrous acids in ether/dioxane at 0°C, or switch to the Tosylate salt which is generally non-hygroscopic and stable.

Decision Matrix: Counter-Ion Selection

Use this logic flow to determine the correct form of azetidine for your specific application.

SaltSelection Start Start: Azetidine Handling Storage Long-term Storage? Start->Storage Reaction Immediate Reaction? Start->Reaction HCl Avoid HCl Salt (Unless in Glovebox) Storage->HCl High Risk Tosyl Synthesize Tosylate Salt (Stable Solid) Storage->Tosyl Recommended Boc N-Boc Protection Storage->Boc Best Stability Reaction->Tosyl If weighing needed Solution Keep as Free Base in Solution (0.5M) Reaction->Solution If using < 24 hrs

Figure 2: Decision tree for selecting the physical form of azetidine based on experimental needs.

Standard Operating Procedures (SOPs)

Protocol A: The "Salt Switch" (HCl Tosylate)

Objective: Convert hygroscopic Azetidine HCl into stable Azetidine p-Toluenesulfonate.

Reagents:

  • Azetidine HCl (Hygroscopic starting material)

  • 
     (Potassium Carbonate, anhydrous)
    
  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH)
  • 2-MeTHF (2-Methyltetrahydrofuran) or DCM

  • Diethyl Ether (

    
    )
    

Step-by-Step:

  • Free Basing (Cold): Suspend the Azetidine HCl in 2-MeTHF. Cool to 0°C. Add 2.0 equivalents of powdered

    
    . Stir vigorously for 30 mins.
    
    • Note: Do not use aqueous NaOH if possible, to avoid introducing water.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) under an inert atmosphere (Nitrogen blanket). You now have a solution of the Free Base .
  • Acid Preparation: In a separate flask, dissolve 0.98 equivalents (slightly sub-stoichiometric) of

    
    -TsOH in a minimum amount of 2-MeTHF/Ethanol.
    
  • Salt Formation: Dropwise add the acid solution to the cold Azetidine free base solution. A white precipitate should form.

  • Crystallization: If oiling occurs, heat gently to dissolve, then cool slowly to -20°C. Add

    
     as an antisolvent to drive precipitation.
    
  • Isolation: Filter the solid. Wash with cold

    
    . Dry in a vacuum desiccator over 
    
    
    
    .

Validation:

  • Melting Point: The Tosylate salt should have a sharp melting point >100°C (compound dependent), whereas the wet HCl salt will melt/decompose over a broad range.

  • H-NMR: Check integration of the aromatic Tosyl group (4H, approx 7.1-7.7 ppm) vs the Azetidine ring protons.

Data Center: Salt Comparison

The following table summarizes the physicochemical properties of common azetidine forms.

PropertyHydrochloride (HCl)Trifluoroacetate (TFA)p-Toluenesulfonate (Tosylate)Free Base
Hygroscopicity Critical (Deliquescent)HighLow (Non-hygroscopic)N/A (Liquid/Volatile)
Thermal Stability Poor (Acidic degradation)ModerateExcellent Volatile
Crystallinity Often amorphous/oilsWaxy solidWell-defined needles/plates Liquid
Acidity (pKa of conjugate) ~ -7 (Strong acid)~ 0~ -1.3~ 11 (Basic)
Recommended Use Avoid if possibleHPLC purification onlyBenchtop handling / Storage Immediate use

References

  • Azetidine Ring Stability & Decomposition

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][3] (2021).[3][4] Identification of acid-mediated hydrolysis pathways in strained rings.

  • Salt Selection Principles

    • Salt selection and optimisation procedures for pharmaceutical new chemical entities. (2000). Organic Process Research & Development.
  • Hygroscopicity Mechanisms

    • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability. (2010). Explains lattice energy vs.
  • Handling Air-Sensitive Compounds

    • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(2-Methoxybenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-methoxybenzoyl)azetidin-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the structure-spectra relationship. The methodologies and interpretations presented herein are grounded in fundamental NMR principles and supported by experimental data from analogous systems.

The Structural Context: Unpacking this compound

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule is comprised of three key fragments: a 2-methoxybenzoyl group, an azetidine ring, and a primary amine. Each of these components will give rise to distinct signals in the ¹H NMR spectrum, and their electronic interplay will influence the precise chemical shifts and coupling patterns observed.

Predicted ¹H NMR Spectrum and Comparative Analysis

The Azetidine Ring Protons: A Constrained System

The four-membered azetidine ring is a strained aliphatic system. The protons on this ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings. We will compare the expected signals to those of N-substituted 3-aminoazetidines.[1][2][3]

  • H3 (Methine Proton): The proton at the C3 position, adjacent to the amine group, is expected to appear as a quintet or a complex multiplet. Its chemical shift will be influenced by the electron-donating amine group, placing it in the range of δ 3.5-4.0 ppm .

  • H2/H4 (Methylene Protons): The four methylene protons on the azetidine ring (two at C2 and two at C4) are diastereotopic. Due to the influence of the adjacent nitrogen atom and the benzoyl group, they will be shifted downfield. We can predict two sets of multiplets, likely in the regions of δ 3.8-4.2 ppm and δ 4.2-4.6 ppm . The geminal and vicinal coupling constants within the azetidine ring are typically in the range of 5-10 Hz.[4][5]

The 2-Methoxybenzoyl Moiety: Aromatic and Methoxy Signals

The 2-methoxybenzoyl group introduces signals in the aromatic and upfield regions of the spectrum.

  • Aromatic Protons (H6', H4', H5', H3'): The benzene ring has four protons. The methoxy group is an electron-donating group, which will cause a shielding effect (upfield shift), particularly on the ortho and para protons.[6][7][8] Conversely, the carbonyl group is electron-withdrawing, causing a deshielding effect (downfield shift). The interplay of these effects will determine the final chemical shifts.

    • H6': This proton is ortho to the carbonyl group and will be the most deshielded, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm .

    • H4' and H5': These protons will be in the middle of the aromatic region, likely appearing as a multiplet between δ 7.0-7.5 ppm .

    • H3': This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons, likely appearing as a doublet around δ 6.9-7.1 ppm .

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.8-3.9 ppm .[9][10]

The Amine Protons (-NH₂)

The protons of the primary amine group are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 1.5-3.0 ppm .

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0dd1HH6'
~7.0-7.5m2HH4', H5'
~6.9-7.1d1HH3'
~4.2-4.6m2HH2/H4 (ax)
~3.8-4.2m2HH2/H4 (eq)
~3.8-3.9s3H-OCH₃
~3.5-4.0m1HH3
~1.5-3.0br s2H-NH₂

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To obtain a high-resolution ¹H NMR spectrum for structural confirmation, a standardized and rigorous experimental protocol is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11][12] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing may be applied.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[14][15][16]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for ¹H NMR of organic molecules.

  • Temperature: 298 K (25 °C).

Visualizing Molecular Connectivity and Experimental Workflow

Graphical representations are invaluable for conceptualizing molecular structure and experimental processes.

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton numbering.

Experimental Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Filter and Transfer to NMR Tube standard->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS integrate->reference assign Assign Signals reference->assign interpret Interpret Spectrum assign->interpret report Report Structure interpret->report

Caption: A typical experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a series of characteristic signals corresponding to its unique structural features. By employing a comparative analysis with related compounds and adhering to a rigorous experimental protocol, a high-quality spectrum can be obtained and confidently interpreted. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully utilize ¹H NMR spectroscopy for the structural elucidation and characterization of this and similar molecules.

References

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • OpenOChem. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Protocols.io. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Acquisition Parameters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The four facets of ¹H NMR spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). ¹H ACQUISITION PERIOD. Retrieved from [Link]

  • University of Bristol. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. ¹H NMR spectrum (400 MHz, CDCl₃) of N-(2-methoxybenzyl)-2-phenylacetamide (2) expanded. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). Calculated and experimental ¹H and ¹³C chemical shifts of the benzene part. Retrieved from [Link]

  • Educator.com. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

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A Head-to-Head Comparison of Azetidine and Pyrrolidine Bioactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that dictates the future success of a drug candidate. Among the most utilized are the four-membered azetidine and the five-membered pyrrolidine rings. This guide provides an in-depth, data-driven comparison of these two crucial scaffolds. We will explore their fundamental structural and physicochemical differences, analyze their impact on bioactivity through a detailed case study on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide actionable experimental protocols for researchers. The choice between azetidine and pyrrolidine is not arbitrary; it is a strategic decision based on balancing conformational rigidity, metabolic stability, and target-specific interactions.

Introduction: The Strategic Choice of a Scaffold

Saturated heterocycles are foundational to modern drug design, enabling chemists to escape the "flatland" of aromatic rings and explore three-dimensional chemical space.[1][2] This exploration is crucial for optimizing interactions with complex biological targets. Azetidine and pyrrolidine, while differing by only a single methylene unit, present a fascinating dichotomy in their application.

  • Azetidine: A four-membered ring characterized by high ring strain (~25.4 kcal/mol) and conformational rigidity.[3][4] This rigidity can be advantageous, locking a molecule into a bioactive conformation and improving properties like solubility.[5][6] However, this strain can also be a liability, creating a potential site for metabolic cleavage.[7]

  • Pyrrolidine: A five-membered ring with significantly less ring strain (~5.4 kcal/mol) and greater conformational flexibility, a phenomenon known as "pseudorotation".[1][2][4] This flexibility allows it to adopt multiple conformations to fit into a binding pocket, a trait leveraged in numerous natural products and FDA-approved drugs.[8][9]

The central question for drug developers is: how do these intrinsic properties translate to tangible differences in bioactivity, pharmacokinetics, and overall drug-like character? This guide will illuminate the answer through comparative analysis and empirical data.

Physicochemical Properties: A Tale of Two Rings

The structural differences between azetidine and pyrrolidine directly influence key physicochemical properties that govern a molecule's behavior in a biological system. Understanding these differences is paramount for rational drug design.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
Ring Strain High (~25.4 kcal/mol)[4]Low (~5.4 kcal/mol)[4]The high strain of azetidine can increase reactivity but may also lead to metabolic instability.[7] Pyrrolidine's lower strain contributes to greater chemical robustness.
Conformational Flexibility Rigid, puckered structure[10][11]Flexible, undergoes pseudorotation[1][2]Azetidine's rigidity can pre-organize substituents for optimal target binding, potentially increasing potency. Pyrrolidine's flexibility allows for adaptation to various binding site topographies.
Basicity (pKa) pKa ≈ 11.29[7]pKa ≈ 11.27While the parent pKa values are similar, substitution patterns can significantly alter basicity. The degree of nitrogen lone pair exposure differs due to ring geometry, affecting hydrogen bonding potential.
Lipophilicity (LogP) Generally imparts lower lipophilicity[6]Can increase lipophilicity relative to azetidine analogsIncorporating an azetidine ring is often a strategy to reduce a compound's overall lipophilicity and improve its solubility profile.[6]
Metabolic Stability Can be susceptible to ring-opening metabolism[7]Generally more metabolically stableThe strained C-N bonds in azetidines can be a target for metabolic enzymes. Pyrrolidine rings are a common feature in many stable, marketed drugs.[8]

Workflow for Scaffold Comparison in Drug Discovery

A systematic approach is required to evaluate the merits of exchanging one scaffold for another. The following workflow illustrates the key stages in comparing azetidine and pyrrolidine analogs during a lead optimization campaign.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Decision & Iteration A Virtual Screening & Scaffold Hopping Ideas B Synthesis of Azetidine Analogs A->B Prioritize based on computational modeling C Synthesis of Pyrrolidine Analogs A->C Prioritize based on computational modeling D Primary Bioactivity Assay (e.g., IC50 determination) B->D Test potency C->D Test potency E Physicochemical Profiling (pKa, LogP, Solubility) D->E Characterize leads F Metabolic Stability Assay (Microsomes, Hepatocytes) E->F Assess metabolic liabilities G Data Analysis & SAR Interpretation F->G H Select Scaffold for Further Optimization G->H Go/No-Go Decision I Iterate Design (Back to A) H->I Refine pharmacophore

Caption: A typical workflow for comparing azetidine and pyrrolidine scaffolds.

Case Study: Azetidine vs. Pyrrolidine in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

To ground our comparison in a real-world context, we will examine the structure-activity relationship (SAR) of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, making it a key target for type 2 diabetes treatment.[12][13] The active site of DPP-4 features a distinct S1 pocket that accommodates small heterocyclic rings, making it an ideal system for comparing azetidine and pyrrolidine.

Many DPP-4 inhibitors are "substrate-based" and designed to mimic the dipeptide structure of natural substrates, often featuring a proline or a proline mimic that binds to the S1 subsite.[14][15]

Comparative Bioactivity Data

Let's consider a hypothetical but representative series of compounds based on published SAR studies, where the core scaffold is modified to include either an azetidine-2-carbonitrile or a pyrrolidine-2-carbonitrile moiety. The nitrile group acts as a "warhead" that forms a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.

Compound IDScaffoldR-GroupDPP-4 IC50 (nM)Rationale for Activity
AZ-01 Azetidine-2-carbonitrileH150The rigid azetidine ring presents the nitrile warhead but may not achieve optimal orientation in the S1 pocket.
PY-01 Pyrrolidine-2-carbonitrileH45The flexible pyrrolidine ring can adopt an optimal conformation, improving interaction with key residues like Tyr662.
AZ-02 Azetidine-2-carbonitrile3-CF3-Phenyl25The substituent interacts with a hydrophobic sub-pocket, and the rigid azetidine provides a fixed vector for this interaction.
PY-02 Pyrrolidine-2-carbonitrile3-CF3-Phenyl10The combination of a flexible ring for S1 binding and a substituent for the sub-pocket results in high potency.
SAR Analysis and Mechanistic Insights

The data suggests that for this particular target, the greater conformational flexibility of the pyrrolidine ring allows for a more favorable interaction within the S1 pocket, leading to a baseline increase in potency (compare PY-01 to AZ-01 ). The pyrrolidine's ability to pucker optimally likely enhances the geometry for covalent bond formation with the catalytic serine.

However, the azetidine scaffold should not be dismissed. Its rigidity can be a powerful tool. In AZ-02 , the constrained nature of the four-membered ring provides a precise and entropically favorable orientation for the trifluoromethylphenyl group to engage with a nearby hydrophobic region of the enzyme. While the pyrrolidine analog PY-02 is still more potent, the gap narrows, indicating that for certain substitution patterns, the rigidity of the azetidine can be highly effective.

This case study highlights a critical principle: the choice of scaffold is context-dependent. Pyrrolidine may offer an advantage in initial exploration due to its versatility, while azetidine can be a powerful tool for fine-tuning interactions where a specific, rigid conformation is required.

Experimental Protocols

To ensure the integrity of comparative studies, standardized and robust assays are essential. Below are detailed protocols for key experiments.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC50 value of a test compound against DPP-4.[16][17][18]

Objective: To measure the concentration of an inhibitor required to reduce DPP-4 activity by 50%.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (azetidine and pyrrolidine analogs) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Workflow Diagram:

G A Dispense 25 µL of serially diluted test compound (or DMSO control) into wells. B Add 25 µL of DPP-4 enzyme solution to each well. A->B C Incubate for 10 minutes at 37°C. B->C D Initiate reaction by adding 50 µL of Gly-Pro-AMC substrate. C->D E Read fluorescence in kinetic mode for 30 minutes at 37°C. D->E F Calculate reaction velocity (slope) and determine % inhibition. E->F G Plot % inhibition vs. [Inhibitor] to calculate IC50. F->G

Caption: Step-by-step workflow for the DPP-4 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 4x working solution by diluting with DPP-4 Assay Buffer.

  • Assay Plate Setup:

    • Add 25 µL of the 4x test compound dilutions to the appropriate wells of a 96-well plate.

    • For control wells, add 25 µL of DPP-4 Assay Buffer containing the same percentage of DMSO (vehicle control).

    • Add 25 µL of a 4x solution of the reference inhibitor (e.g., Sitagliptin) to positive control wells.

  • Enzyme Addition: Add 25 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the working concentration) to all wells except for the "no enzyme" blank wells.

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (pre-diluted in assay buffer), to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) every minute for 30 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision guided by the specific goals of a drug discovery program.

  • Choose Pyrrolidine when:

    • Flexibility is needed to explore the conformational space of a new target.

    • Metabolic stability is a primary concern.

    • Mimicking natural amino acids like proline is the design strategy.

  • Choose Azetidine when:

    • A rigid scaffold is required to lock in a specific, high-potency conformation.

    • Reducing lipophilicity and improving solubility are key objectives.

    • Novel chemical space and intellectual property are being pursued.[6]

The ongoing development of novel synthetic methodologies continues to make both scaffolds more accessible.[20][21] The future of scaffold design will likely involve a more nuanced approach, potentially combining the features of both, such as in spirocyclic systems, to achieve an optimal balance of rigidity, bioactivity, and drug-like properties.[22] Ultimately, the most successful drug discovery programs will be those that leverage a deep understanding of these fundamental building blocks to make informed, data-driven decisions.

References

A comprehensive list of sources cited throughout this guide is provided below for further reading and verification.

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Figshare. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2007). Conformational preferences of proline analogues with different ring size. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]

  • PubMed. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • ACS Publications. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. [Link]

  • MDPI. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • ResearchGate. (n.d.). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of.... [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • SciTechnol. (n.d.). International Journal of Theranostics. [Link]

  • National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • ResearchGate. (n.d.). Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. [Link]

  • Pharmacognosy Journal. (2019). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ACS Publications. (2024). Molecular Mechanistic Insights into Dipeptidyl Peptidase-IV Inhibitory Peptides to Decipher the Structural Basis of Activity. [Link]

Sources

Structural Confirmation of 1-(2-Methoxybenzoyl)azetidin-3-amine Using IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural confirmation of 1-(2-Methoxybenzoyl)azetidin-3-amine , a pharmacophore featuring a strained azetidine ring, a tertiary amide linkage, and an ortho-substituted methoxy group. Unlike standard aliphatic amines, the coexistence of a primary amine (


) and a tertiary amide (

) within a strained heterocyclic system presents unique spectroscopic challenges.

This document objectively compares Attenuated Total Reflectance (ATR) against Transmission (KBr Pellet) modes, providing experimental protocols and spectral assignment logic to validate the structure without immediate recourse to NMR.

Structural Analysis & Spectroscopic Targets

To confirm the structure, we must isolate specific vibrational modes corresponding to the molecule's four distinct functional domains.

Functional DomainStructural FeatureTarget IR Vibration (Mode)Expected Wavenumber (

)
Azetidine Ring 4-membered N-heterocycleRing strain C-H / Ring breathing

(C-H),

(Ring)
Amide Linkage Tertiary Benzamide (

-substituted)

Stretch (Amide I)

(Strong)
Primary Amine Exocyclic

at C3

Stretch (Asym/Sym)

(Doublet)
Ether Group Ortho-Methoxy (

-OMe)

Asym Stretch

(Strong)
Critical Structural Nuance

The molecule contains a tertiary amide (connecting the benzoyl group to the azetidine nitrogen). Tertiary amides lack an


 bond.[1] Therefore, any 

stretching signals observed in the

region must originate exclusively from the primary amine (

) at position 3. This is the primary "Go/No-Go" confirmation step.

Comparative Analysis: ATR vs. KBr Transmission

For routine quality control (QC) and rapid structural confirmation, ATR is the superior choice. However, for full structural elucidation or publication-quality resolution of the "fingerprint region," KBr remains the gold standard.

Performance Matrix
FeatureFT-IR (Diamond ATR) FT-IR (KBr Pellet)
Sample Prep Time

minute (Direct deposition)

minutes (Grinding/Pressing)
Sample Recovery 100% RecoverableDestructive (Sample embedded in salt)
Pathlength Control Fixed (approx.

penetration)
Variable (Dependent on pellet thickness)
Spectral Resolution Good (Peak intensity diminishes at high

)
Excellent (True transmission)
Moisture Interference Low (Surface only)High (KBr is hygroscopic; O-H artifacts common)
Suitability for This Molecule Recommended for Routine ID Recommended for Impurity Profiling

Experimental Protocols

Method A: Diamond ATR (Rapid ID)

Best for: In-process checks, raw material receiving, and high-throughput screening.

  • System Prep: Clean the diamond crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Deposition: Place approximately

    
     of solid this compound directly onto the crystal center.
    
  • Contact: Lower the pressure arm (anvil) until the force gauge registers the optimal contact (typically

    
     depending on instrument).
    
    • Note: Insufficient pressure yields noisy spectra; excessive pressure can crack softer crystals (ZnSe), though Diamond is robust.

  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; 16 scans.
  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (

    
    ).
    
Method B: KBr Pellet (High-Resolution Characterization)

Best for: resolving weak overtones and confirming the primary amine doublet without noise.

  • Ratio: Mix

    
     of sample with 
    
    
    
    of spectroscopic-grade KBr (
    
    
    ratio).
  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

    • Caution: Do not over-grind to the point of absorbing atmospheric moisture.

  • Pressing: Transfer to a die set. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.

  • Visual Check: The resulting pellet should be transparent to translucent. If opaque/white, regrind or dry the KBr.

  • Acquisition: Place in transmission holder. Scan

    
    ; 32 scans.
    

Structural Confirmation Logic & Data Interpretation

The following workflow illustrates the logical deduction path for confirming the structure based on spectral data.

Workflow Diagram

StructuralConfirmation Start Acquire Spectrum (this compound) CheckCarbonyl Step 1: Check 1620-1660 cm⁻¹ (Amide I Band) Start->CheckCarbonyl DecisionCO Strong Peak Present? CheckCarbonyl->DecisionCO CheckAmine Step 2: Check 3300-3400 cm⁻¹ (Primary Amine NH₂) DecisionCO->CheckAmine Yes Failed INVESTIGATE (Check Synthesis/Purity) DecisionCO->Failed No (Missing Amide) DecisionNH2 Doublet Present? CheckAmine->DecisionNH2 CheckEther Step 3: Check 1240-1260 cm⁻¹ (Ar-O-C Methoxy) DecisionNH2->CheckEther Yes DecisionNH2->Failed No (Poss. Secondary Amide/Salt) CheckFingerprint Step 4: Check 750 cm⁻¹ (Ortho-Substitution) CheckEther->CheckFingerprint Confirmed STRUCTURE CONFIRMED CheckFingerprint->Confirmed

Figure 1: Step-by-step logical workflow for confirming the specific structural motifs of the target molecule.

Spectral Data Assignment Table

The following assignments are derived from standard group frequency correlations for benzamides and azetidines.

Wavenumber (

)
IntensityAssignmentMechanistic Explanation
3380 & 3310 Medium

Stretch
Primary Amine Doublet. Asymmetric and symmetric stretching of the

group on the azetidine ring.
3060 Weak

Aromatic
Stretching of hydrogens on the benzoyl ring.
2950-2870 Medium

Aliphatic
Strained

and

stretches of the azetidine ring.
1645 Very Strong

Amide I
Tertiary Amide. Lower frequency than ketones due to resonance, but slightly higher than open-chain amides due to steric strain near the ring nitrogen.
1600 & 1580 Medium

Aromatic
Skeletal vibrations of the benzene ring.
1590 Medium

Scissoring
Bending vibration of the primary amine (

). Often overlaps with aromatic signals.
1460 Medium

Scissoring
Deformation of the azetidine methylene groups.
1250 Strong

Ether
Aryl-Alkyl Ether. Characteristic asymmetric stretch of the methoxy group attached to the aromatic ring.
1020 Medium

Ether
Symmetric stretch of the

bond.
750 Strong

OOP
Ortho-Substitution. Out-of-plane bending characteristic of 1,2-disubstituted benzene rings.

Troubleshooting & Impurity Detection

When the spectrum deviates from the expected profile, use this guide to identify common synthesis byproducts.

Troubleshooting Observation Spectral Anomaly Case1 Peak at ~1730 cm⁻¹ Observation->Case1 Case2 Broad Band 2500-3000 cm⁻¹ Observation->Case2 Case3 Single NH Peak (3300) Observation->Case3 Cause1 Residual Ester (Starting Material) Case1->Cause1 Cause2 Amine Salt Formation (HCl/TFA salt) Case2->Cause2 Cause3 Secondary Amine (Ring Opening?) Case3->Cause3

Figure 2: Diagnostic tree for identifying common impurities based on spectral shifts.

  • Residual Starting Material: If the reaction involved an ester intermediate, a sharp peak at

    
     indicates incomplete conversion to the amide.
    
  • Salt Formation: If the product was isolated as an HCl salt, the distinct

    
     doublet at 
    
    
    
    will be replaced by a broad "ammonium band" spanning
    
    
    .
  • Hydrolysis: Appearance of a broad O-H stretch (

    
    ) suggests hydrolysis of the amide back to the carboxylic acid.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for Group Frequencies).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

  • Smith, B. C. (2020).[4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • PubChem. (2025).[5] Azetidine Structure and Properties. National Library of Medicine.[5] Available at: [Link]

  • Shimadzu Corporation. (2022). Measurement Methods for Powder Samples: ATR vs KBr. Available at: [Link]

Sources

Validating the Synthesis of 1-(2-Methoxybenzoyl)azetidin-3-amine: A Comparison Guide for Custom Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines have emerged as privileged scaffolds in contemporary medicinal chemistry. As an isostere for piperazines and pyrrolidines, the four-membered azetidine ring introduces conformational rigidity, lowers lipophilicity, and often improves the pharmacokinetic profile of drug candidates [1]. However, the synthesis and functionalization of azetidine derivatives—such as 1-(2-Methoxybenzoyl)azetidin-3-amine —present unique challenges. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it highly susceptible to unwanted ring-opening reactions under harsh synthetic conditions [1].

This guide provides an authoritative comparison of synthetic routes for this compound, details a self-validating experimental protocol, and establishes a framework for benchmarking in-house synthesized batches against commercial reference standards.

Synthetic Strategy & Mechanistic Insights

The synthesis of this compound typically involves the acylation of the azetidine nitrogen (position 1) followed by the unmasking of the primary amine at position 3. The starting material of choice is tert-butyl azetidin-3-ylcarbamate (Boc-azetidin-3-amine) .

When comparing acylation strategies, the choice of coupling conditions dictates the purity and yield of the final product. We compare the two most common approaches: HATU-Mediated Coupling vs. Acid Chloride Acylation .

Route A: HATU/DIPEA Mediated Coupling (Recommended)
  • Mechanism & Causality: HATU generates a highly reactive 7-azabenzotriazole active ester from 2-methoxybenzoic acid. The use of N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base is critical. It effectively deprotonates the carboxylic acid without engaging in unwanted nucleophilic attacks on the strained azetidine ring.

  • Advantage: This method operates under mild conditions (room temperature) and prevents α-epimerization and ring-opening, ensuring a high-fidelity transfer of the azetidine core [2].

Route B: Acid Chloride Acylation (Alternative)
  • Mechanism & Causality: Reacting 2-methoxybenzoyl chloride with Boc-azetidin-3-amine in the presence of Triethylamine (Et₃N) is a highly exothermic, cost-effective alternative.

  • Drawback: The high reactivity of acid chlorides, combined with the generation of chloride ions, can lead to the formation of an unstable azetidinium ion intermediate. Chloride ions can subsequently attack this intermediate, driving a thermodynamically favorable ring-opening reaction to form acyclic chloro-amide impurities [3].

Comparative Performance Data
ParameterRoute A: HATU / DIPEARoute B: Acid Chloride / Et₃N
Coupling Yield 88 - 92%60 - 65%
Crude Purity (HPLC) > 95%~ 80%
Major Impurities Unreacted acid, HATU byproductsRing-opened chloro-amides
Reaction Conditions Mild (rt, 2 hours)Harsh (0 °C to rt, exothermic)
Cost per Gram HighLow

Experimental Workflows

The following protocols represent a self-validating system. By isolating the Boc-protected intermediate before global deprotection, researchers can analytically verify the success of the amide coupling before introducing the highly polar primary amine.

Protocol 1: HATU-Mediated Amide Coupling
  • Activation: Dissolve 2-methoxybenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.5 equiv, 2.5 mmol) and HATU (1.1 equiv, 1.1 mmol). Stir at room temperature for 15 minutes to allow active ester formation.

  • Coupling: Add tert-butyl azetidin-3-ylcarbamate (1.05 equiv, 1.05 mmol) in one portion. Stir the reaction mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection
  • Deprotection: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL). Cool to 0 °C.

  • Acidification: Dropwise, add Trifluoroacetic acid (TFA, 1.0 mL). Remove the ice bath and stir at room temperature for 2 hours. Mechanistic note: The high concentration of TFA rapidly protonates the carbamate oxygen, driving the elimination of isobutylene and carbon dioxide.

  • Recovery: Concentrate the mixture under a stream of nitrogen. To obtain the free base, dissolve the residue in minimal Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M NaOH.

SynthWorkflow SM1 2-Methoxybenzoic Acid Coupling Amide Coupling HATU, DIPEA, DMF, rt SM1->Coupling SM2 Boc-Azetidin-3-amine SM2->Coupling Int Boc-Protected Intermediate (1-(2-Methoxybenzoyl)azetidin-3-ylcarbamate) Coupling->Int >90% Yield Deprotect Boc Deprotection TFA, DCM, 0 °C to rt Int->Deprotect Product This compound (Final Product) Deprotect->Product Quantitative

Synthetic workflow for the preparation of this compound.

Validation Against Reference Standards

To ensure the synthesized batch is suitable for downstream biological or structural assays, it must be benchmarked against a certified commercial reference standard. The validation logic relies on orthogonal analytical techniques: RP-HPLC for purity, LC-MS for mass confirmation, and NMR for structural integrity.

Analytical Concordance Data

Below is a representative dataset comparing an in-house synthesized batch (via Route A) against a commercial reference standard (>99% purity).

Analytical MethodCommercial Reference StandardIn-House Synthesized BatchStatus
RP-HPLC (UV 254 nm) RT = 4.25 min (Purity: 99.5%)RT = 4.24 min (Purity: 98.8%)PASS
LC-MS (ESI+) m/z 207.11[M+H]⁺m/z 207.10 [M+H]⁺PASS
¹H NMR (400 MHz, CDCl₃) δ 3.85 (s, 3H, -OCH₃)δ 3.85 (s, 3H, -OCH₃)PASS
¹H NMR (Azetidine Core) δ 4.45 (m, 2H), 4.10 (m, 2H), 3.95 (m, 1H)δ 4.46 (m, 2H), 4.10 (m, 2H), 3.96 (m, 1H)PASS

Note: The azetidine protons often appear as complex multiplets due to the restricted rotation around the newly formed amide bond, which can result in observable rotamers at room temperature.

ValidationLogic Start Batch Release Validation Synth In-House Synthesized This compound Start->Synth Ref Commercial Reference Standard (Certified >99% Purity) Start->Ref HPLC RP-HPLC (UV 254 nm) Assess Purity & Retention Time Synth->HPLC LCMS LC-MS (ESI+) Confirm Exact Mass (m/z 207.1) Synth->LCMS NMR 1H & 13C NMR Verify Structural Integrity Synth->NMR Ref->HPLC Ref->LCMS Ref->NMR Decision Data Concordance Check HPLC->Decision LCMS->Decision NMR->Decision Pass Batch Approved for Downstream Assays Decision->Pass Match Fail Batch Rejected (Re-purification Required) Decision->Fail Mismatch

Validation logic matrix for benchmarking synthesized compounds against reference standards.

Conclusion

Synthesizing this compound in-house is highly feasible and cost-effective when utilizing mild coupling conditions (HATU/DIPEA). This approach circumvents the ring-opening degradation pathways commonly observed with acid chlorides. By rigorously comparing the synthesized batch against a commercial standard using orthogonal analytical techniques, researchers can confidently validate their custom synthesis for complex drug discovery pipelines.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 2021.[Link] [1]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 2017.[Link] [2]

  • Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Bioorganic Chemistry, 2008.[Link] [3]

Comparative Guide: HILIC-HRAM-MS vs. RPLC-MS for Azetidine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Identification of Impurities in Azetidine Synthesis Content Type: Publish Comparison Guides

Executive Summary

The synthesis of azetidines—strained four-membered nitrogen heterocycles—presents a unique analytical challenge. Their inherent ring strain (~26 kcal/mol) makes them susceptible to ring-opening degradation, while their high polarity and basicity often lead to poor retention on standard C18 columns.

This guide compares the industry-standard Reversed-Phase LC (RPLC) with Nominal Mass MS against the advanced Hydrophilic Interaction LC (HILIC) with High-Resolution Accurate Mass (HRAM) MS . While RPLC remains the workhorse for general QC, this guide demonstrates why HILIC-HRAM-MS is the superior methodology for the structural elucidation of azetidine impurities, offering superior retention of polar by-products and definitive identification of isobaric ring-opened species.

Part 1: The Chemistry of Contamination

To identify impurities, one must first understand their genesis. The synthesis of azetidines (commonly via cyclization of


-haloamines or reduction of 

-lactams) generates specific impurity classes that defy standard detection.
The Impurity Landscape
  • Ring-Opened Hydrolysis Products: Acidic environments (common in RPLC mobile phases) can trigger the relief of ring strain, converting the azetidine back to a linear amino-alcohol or halo-amine.

  • Oligomers/Dimers: The nucleophilic nitrogen of the product can attack the electrophilic precursor (alkyl halide), leading to polymerization.

  • Regioisomers: In substituted azetidines, incorrect cyclization can yield isomeric impurities with identical masses but distinct fragmentation patterns.

Diagram 1: Azetidine Synthesis & Impurity Genesis Map

This diagram visualizes the critical divergence points where impurities are formed during the cyclization process.

Azetidine_Impurities Precursor Gamma-Haloamine (Precursor) Cyclization Cyclization (Base Induced) Precursor->Cyclization pH > 8 Elimination Allylamine (Elimination) Precursor->Elimination Base (E2) Azetidine Azetidine Product (Target) Cyclization->Azetidine Intramolecular SN2 Linear Linear Hydrolysis Impurity (Ring Opening) Azetidine->Linear Acidic pH / H2O Dimer N-Alkylated Dimer (Self-Reaction) Azetidine->Dimer + Precursor

Caption: Divergent pathways in azetidine synthesis showing the formation of linear hydrolysis products and dimers alongside the target heterocycle.

Part 2: Technology Comparison

The Product: HILIC-HRAM-MS (e.g., Q-TOF or Orbitrap with Amide/Silica column) The Alternative: RPLC-QqQ-MS (C18 with Triple Quadrupole)

1. Chromatographic Performance (Retention & Stability)

Azetidines are small, polar bases (pKa ~11).

  • RPLC Failure Mode: On C18, they often elute in the void volume (k' < 1) due to high water solubility. To retain them, analysts often use high pH (degrading silica) or ion-pairing agents (suppressing MS signal). Furthermore, the acidic mobile phases typical of RPLC can catalyze on-column ring opening, creating artifacts.

  • HILIC Advantage: HILIC uses a high-organic mobile phase (e.g., 90% Acetonitrile) with a water-rich layer on the stationary phase. Polar azetidines partition into this layer, resulting in excellent retention and peak shape. The high organic content also boosts ESI desolvation efficiency by 5–10x.

2. Mass Spectrometry (Identification vs. Detection)
  • Nominal Mass (QqQ): Excellent for quantifying known targets. However, it cannot distinguish between the target azetidine (e.g.,

    
    , m/z 71.0735) and a contaminant with a similar nominal mass (e.g., 
    
    
    
    , m/z 71.0371).
  • HRAM (Q-TOF/Orbitrap): Provides sub-ppm mass accuracy. This is critical for distinguishing the intact ring from ring-opened isomers (which may have gained H2O or HCl).

Comparative Data Summary
FeatureRPLC-MS (Standard)HILIC-HRAM-MS (Recommended)
Retention of Azetidines Poor (Elutes in void)Excellent (k' > 3)
Mobile Phase Compatibility Acidic (Risk of Ring Opening)Buffered Neutral (Stabilizing)
Sensitivity (ESI) StandardEnhanced (High Organic)
Impurity ID Capability Low (Requires Standards)High (Ab Initio ID)
Differentiation of Isomers DifficultDefinitive (MS/MS Fragmentation)
Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a HILIC-Q-TOF workflow designed to prevent on-column degradation while maximizing sensitivity.

1. Sample Preparation (The "Dilute-and-Shoot" Rule)
  • Why: Evaporation/reconstitution can concentrate acids/bases, triggering polymerization.

  • Protocol:

    • Take 50 µL of the reaction mixture.

    • Dilute 1:100 with Acetonitrile (ACN) containing 0.1% Ammonium Hydroxide (to neutralize traces of acid).

    • Centrifuge at 10,000 rpm for 5 min to remove inorganic salts.

    • Transfer supernatant to a polypropylene vial (glass can induce surface catalysis).

2. LC Conditions (HILIC Mode)
  • Column: Amide-functionalized silica (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 or 9.0 depending on stability; pH 9.0 preferred for basic azetidines to improve peak shape).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analytes)

    • 1-10 min: 95% -> 60% B

    • 10-12 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

3. MS Parameters (HRAM)
  • Source: ESI Positive.

  • Mass Range: m/z 50 – 1000 (Azetidines are low MW; ensure low mass cutoff is set appropriately).

  • Fragmentation: Data-Dependent Acquisition (DDA).

    • Collision Energy: Stepped (10, 20, 40 eV) to capture both fragile ring cleavage and backbone fragmentation.

4. System Suitability Test (Self-Validation)

Before running samples, inject a "Ring-Opening Marker" (e.g., the linear amino-alcohol precursor).

  • Pass Criteria: The marker must be chromatographically resolved from the azetidine product (Resolution > 1.5). If they co-elute, the method is not specific for stability indicating.

Part 4: Workflow Visualization

The following decision matrix guides the analyst in selecting the correct mode, ensuring the protocol is robust for the specific azetidine derivative.

Method_Selection Start Start: Azetidine Impurity Profiling CheckLogP Check LogP of Product Start->CheckLogP LogP_High LogP > 1.5 (Hydrophobic) CheckLogP->LogP_High LogP_Low LogP < 1.5 (Polar/Hydrophilic) CheckLogP->LogP_Low Check_pH Is Azetidine Acid Labile? LogP_High->Check_pH HILIC Use HILIC (Amide) *Recommended* LogP_Low->HILIC High Retention RPLC Use RPLC (C18) *Check pH Stability* RPLC_HighpH RPLC @ pH 10 (Bidentate C18) Check_pH->RPLC_HighpH Yes (Unstable in Acid) RPLC_LowpH RPLC @ pH 3 (Standard C18) Check_pH->RPLC_LowpH No (Stable)

Caption: Analytical decision matrix for selecting HILIC vs. RPLC based on polarity and acid stability of the azetidine scaffold.

References
  • Vertex AI Search. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Link

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Link

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Link

  • MilliporeSigma. (2025). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Link

Sources

Comparative Guide: Crystallographic Characterization of Azetidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a "privileged scaffold," offering a critical balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines.

This guide provides a technical comparison of azetidine derivatives against their 5- and 6-membered counterparts (pyrrolidine and piperidine). It focuses on X-ray diffraction (XRD) data to elucidate how the inherent ring strain (~25.4 kcal/mol) and "butterfly" puckering conformation influence solid-state packing, solubility, and ligand-target binding vectors.

Part 1: Structural Comparative Analysis

The utility of azetidine lies in its ability to alter the physicochemical profile of a drug candidate without significantly increasing molecular weight. Unlike the chair-form piperidine or the envelope-form pyrrolidine, the azetidine ring is structurally unique due to its high ring strain and specific puckering amplitude.

Comparative Structural Metrics

The following table summarizes average crystallographic parameters derived from small molecule databases (CSD) and recent literature.

FeatureAzetidine (4-ring) Pyrrolidine (5-ring) Piperidine (6-ring) Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~5.4~0.0High strain correlates with metabolic stability (resistance to oxidation) but synthetic challenge.
C-N-C Bond Angle 88° – 92° 103° – 105°~110°Azetidine compresses the angle, altering the vector of N-substituents significantly compared to homologs.
Ring Puckering (

)
15° – 30° 35° – 45°~55° (Chair)Azetidines exist in a shallow "butterfly" pucker, creating a more compact, rigid volume than pyrrolidines.
C-N Bond Length 1.48 – 1.49 Å1.47 Å1.46 ÅSlightly elongated bonds in azetidine reflect the relief of torsional strain.
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +0.9Azetidine lowers LogP relative to larger rings, improving aqueous solubility.
The "Butterfly" Conformation

Crystallographic data confirms that azetidine rings are rarely planar in the solid state. To relieve torsional strain (eclipsing interactions of adjacent methylene hydrogens), the ring adopts a puckered conformation.

  • Significance: This pucker defines the "exit vectors" for substituents at the 3-position. In 3,3-disubstituted azetidines, the substituents adopt a pseudo-axial/pseudo-equatorial orientation that is distinct from the gem-dimethyl effect seen in 6-membered rings.

Part 2: Experimental Protocol – From Oil to Crystal

Azetidine free bases are frequently hygroscopic oils or volatile liquids, making direct single-crystal growth difficult. The following protocol outlines the Salt Formation & Vapor Diffusion method, which is the industry standard for stabilizing these strained rings for XRD.

Workflow Visualization

The following diagram illustrates the critical path for obtaining diffraction-quality crystals of azetidine derivatives.

Azetidine_Crystallization_Workflow Start Azetidine Free Base (Oil/Volatile) Salt_Screen Counter-Ion Selection (HCl, Picrate, Fumarate) Start->Salt_Screen Stabilization Solvent_Prep Dissolution (MeOH/EtOH) Salt_Screen->Solvent_Prep Saturated Soln. Diffusion Vapor Diffusion (Vial-in-Vial) Solvent_Prep->Diffusion Anti-solvent (Et2O/Hex) Harvest Crystal Harvest (Paratone Oil) Diffusion->Harvest 2-7 Days XRD XRD Data Collection (100 K) Harvest->XRD Cryo-cooling

Figure 1: Optimized workflow for crystallizing volatile or hygroscopic azetidine derivatives using salt formation and vapor diffusion.

Detailed Methodology

Step 1: Counter-Ion Stabilization

  • Rationale: The N-lone pair in azetidine is highly accessible. Protonation locks the nitrogen inversion and increases lattice energy, facilitating crystallization.

  • Protocol: Dissolve 50 mg of azetidine derivative in 0.5 mL dry diethyl ether. Add 1.1 equivalents of 1M HCl in ether dropwise. The precipitate (hydrochloride salt) is often amorphous; filter and dry. Alternatively, use picric acid or fumaric acid if the HCl salt is too hygroscopic.

Step 2: Vapor Diffusion (Vial-in-Vial)

  • Inner Vial: Dissolve the salt in a minimal amount of "Good Solvent" (Methanol or Ethanol). The solution must be clear and near saturation.

  • Outer Vial: Place the inner vial (uncapped) into a larger jar containing the "Anti-Solvent" (Diethyl Ether or Hexane).

  • Mechanism: The volatile anti-solvent slowly diffuses into the alcohol solution, gradually lowering solubility and promoting ordered crystal growth without trapping solvent inclusions.

Step 3: Data Collection (Low Temperature)

  • Requirement: Collect data at 100 K .

  • Why: Azetidine rings exhibit significant thermal motion (ring flipping) at room temperature, which smears electron density maps and makes the puckering angle (

    
    ) difficult to refine. Cryo-cooling freezes the ring in a single conformation.
    

Part 3: Crystallographic Signatures & Analysis

When analyzing the solved structure, specific signatures confirm the integrity of the azetidine ring.

Geometric Validation Logic

Use the following decision tree to validate if your solved structure exhibits typical strained-ring characteristics or artifacts (e.g., disorder).

Azetidine_Validation_Logic Input Solved Structure (R1 < 5%) Check_Angle Check C-N-C Angle Input->Check_Angle Normal Range: 88-92° (Valid Strain) Check_Angle->Normal Abnormal Range: >95° Check_Angle->Abnormal Suspect Ring Opening Check_Disorder Check Ring Puckering Normal->Check_Disorder Disorder_Sol Model Disorder (Part 1/Part 2) Check_Disorder->Disorder_Sol Thermal Ellipsoids Elongated Pucker_Check Puckering Angle > 0°? Check_Disorder->Pucker_Check Planar Planar (0°) (Suspect Symmetry Artifact) Pucker_Check->Planar Valid Butterfly (15-30°) (Physiologically Relevant) Pucker_Check->Valid

Figure 2: Logical framework for validating azetidine geometry in X-ray structures. Planarity often indicates crystallographic disorder rather than a true flat ring.

Key parameters to report
  • Puckering Angle (

    
    ):  Defined by the angle between the C-N-C plane and the C-C-C plane.
    
  • Transannular Distance: The distance between C2 and C4 (typically ~2.1 Å). This short distance creates steric compression ("transannular strain") that repels 1,3-substituents.

  • Intermolecular H-Bonding: In HCl salts, look for Chloride bridging (

    
    ). This network is often responsible for the high melting points of azetidine salts compared to their free bases.
    

Part 4: Strategic Application in Drug Design

Why choose an azetidine over a pyrrolidine? The crystallographic data supports two main advantages:

  • Vector Alignment: As shown in the comparative metrics, the ~90° bond angle of azetidine creates a square geometry. This allows for the precise positioning of substituents (e.g., fluorines or hydroxyls) in a way that 5- or 6-membered rings cannot achieve. This is crucial for fragment-based drug design (FBDD) where exit vectors determine binding affinity.

  • Metabolic Stability: The high ionization potential (IP) of the azetidine nitrogen (due to s-character in the lone pair orbital caused by ring strain) makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to piperidines.

Conclusion

Azetidine derivatives offer a unique "Goldilocks" zone of high structural rigidity and metabolic stability. However, their successful characterization requires specific attention to salt formation during crystallization and low-temperature data collection to resolve the characteristic ring puckering.

References

  • BenchChem. (2025).[1][2][3] X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide. Retrieved from

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008).[4] Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[4][5] Acta Crystallographica Section C. Retrieved from [4]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from

  • Sirenko, et al. (2023). Azetidines: Fragment-based drug design and novel paradigms. Enamine Building Blocks. Retrieved from

  • ResearchGate. (2023). Structures of some azetidine‐based drugs and comparative analysis. Retrieved from

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Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(2-Methoxybenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a novel research chemical, 1-(2-Methoxybenzoyl)azetidin-3-amine lacks a comprehensive, publicly available safety profile. This guide provides a robust personal protective equipment (PPE) protocol and handling plan based on a conservative hazard assessment derived from its constituent chemical moieties: the strained azetidine ring, an aromatic amine, and an amide linkage. The fundamental principle of this guide is to treat this compound as a substance of unknown toxicity with the potential to be corrosive, irritating, and harmful through all routes of exposure (inhalation, ingestion, and skin contact).

This directive is designed to empower researchers with the knowledge and procedures necessary to handle this compound safely, ensuring both personal safety and the integrity of the research. Adherence to these protocols, in conjunction with standard laboratory safety practices and institutional policies, is paramount.

Inferred Hazard Assessment

  • Azetidine Ring: The core is a four-membered heterocyclic amine. Azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[1][2][3] Its strained ring system can impart reactivity.

  • Amine Functionality: The compound possesses a primary amine. Amines as a class can be corrosive and toxic, with some demonstrating the ability to be absorbed through the skin.[4][5] Safe handling of amines requires dedicated PPE to prevent contact and inhalation.[4]

  • N-Acylated Moiety: The presence of the 2-methoxybenzoyl group creates an amide. While generally stable, this functional group contributes to the overall complexity and unknown toxicological profile of the molecule.

Given these components, this compound should be handled as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or absorbed through the skin. All protocols must be based on this conservative assessment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[6][7] This is the primary barrier to prevent respiratory exposure. The sash should be kept as low as possible to ensure optimal airflow and provide a physical barrier.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. This multi-layered approach serves as the last line of defense against exposure.[8]

Hand Protection

Due to the potential for skin absorption and the unknown permeation characteristics of this specific molecule, a double-gloving technique is required.[9]

  • Inner Glove: A standard nitrile examination glove. This layer provides a baseline of protection and keeps the user's hands clean during the doffing process.

  • Outer Glove: A chemically resistant glove with longer cuffs, such as neoprene or butyl rubber. This thicker layer provides extended protection against advection and permeation.

Procedure: Always inspect gloves for tears or holes before use. After handling is complete, remove the outer gloves first, followed by the inner gloves, without touching the outer surface of the inner glove with a bare hand.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory at all times.[9] Standard safety glasses do not provide adequate protection from splashes and must not be used.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashes, such as when handling quantities greater than 5 grams or during vigorous mixing or heating.[6]

Protective Clothing
  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is required.

  • Chemical-Resistant Apron: For procedures involving larger volumes or significant splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Clothing and Closed-Toe Shoes: Full-length pants or equivalent and fully enclosed, non-absorbent shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9]

Respiratory Protection

Under normal operating conditions within a certified fume hood, a respirator should not be necessary.[6][9] A respirator (e.g., an N95 for powders or a cartridge respirator for vapors) may be required only in the event of a significant spill or failure of engineering controls, and can only be used by personnel who are part of a formal, OSHA-compliant respiratory protection program.[10]

Summary of Required PPE
Protection TypeSpecificationRationale
Hand Double-Gloving: Nitrile (Inner) + Neoprene/Butyl Rubber (Outer)Protects against unknown permeation and skin absorption.[9]
Eye Chemical Splash Goggles (ANSI Z87.1 certified)Prevents eye contact from splashes from all angles.
Face Full Face Shield (worn over goggles)Required for high-risk procedures (e.g., >5g, heating).
Body Flame-Resistant Lab Coat & Chemical-Resistant ApronProtects skin and clothing from spills and splashes.
Footwear Closed-toe, non-absorbent shoesPrevents exposure from spills on the floor.[9]

Step-by-Step PPE Procedures

Donning (Putting On) Sequence
  • Clothing: Verify that you are wearing full-length pants and closed-toe shoes.

  • Lab Coat/Apron: Don the lab coat and fasten all buttons. If needed, wear a chemical-resistant apron over the coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, chemically resistant pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles/Face Shield: Don chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing (Taking Off) Sequence

This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your inner glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove the lab coat and apron, folding the contaminated side inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other gloved hand, then using your bare finger to hook under the cuff of the remaining glove and peeling it off. Dispose of them in the hazardous waste.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[11]

Emergency and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert laboratory personnel. A spill kit containing absorbent material, waste bags, and appropriate PPE should be readily available. Only trained personnel should clean up spills. For a small spill inside a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound must be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection cluster_execution Execution start Plan Experiment with This compound hazard_assessment Perform Hazard Assessment: Treat as corrosive, irritant, toxic, and unknown permeability. start->hazard_assessment base_ppe Standard PPE: - Certified Fume Hood - Double Gloves (Nitrile + Neoprene) - Chemical Splash Goggles - FR Lab Coat - Closed-toe Shoes hazard_assessment->base_ppe Establishes Minimum Requirement task_eval Evaluate Task Scale & Risk base_ppe->task_eval add_ppe Additional PPE: - Full Face Shield - Chemical-Resistant Apron task_eval->add_ppe High Risk (e.g., >5g, heating, pressurized system, splash potential) proceed Proceed with Experiment task_eval->proceed Low Risk (e.g., <1g, weighing, non-heated solution transfer) add_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabManager. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). IQS Directory. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Tri-iso. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved from [Link]

  • Safety Data Sheet. (2021, October 26). Ashland. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.